molecular formula C18H16N4S2 B570793 N,N'-Bis-(benzothiazol-3-yl)piperazine CAS No. 223586-82-1

N,N'-Bis-(benzothiazol-3-yl)piperazine

Cat. No.: B570793
CAS No.: 223586-82-1
M. Wt: 352.474
InChI Key: UGYNLCWENVIDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis-(benzothiazol-3-yl)piperazine, also known as N,N'-Bis-(benzothiazol-3-yl)piperazine, is a useful research compound. Its molecular formula is C18H16N4S2 and its molecular weight is 352.474. The purity is usually 95%.
BenchChem offers high-quality N,N'-Bis-(benzothiazol-3-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis-(benzothiazol-3-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S2/c1-3-7-15-13(5-1)17(19-23-15)21-9-11-22(12-10-21)18-14-6-2-4-8-16(14)24-20-18/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYNLCWENVIDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C4=NSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725069
Record name 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223586-82-1
Record name 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1,4-Bis(1,2-benzisothiazol-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N'-Bis-(1,2-benzisothiazol-3-yl)piperazine (CAS 223586-82-1) Content Type: Technical Monograph & Application Guide

CAS 223586-82-1[1]

Executive Summary

1,4-Bis(1,2-benzisothiazol-3-yl)piperazine (CAS 223586-82-1) is a symmetric heterocyclic dimer primarily recognized as a Critical Quality Attribute (CQA) in the manufacturing of benzisothiazole-based atypical antipsychotics, specifically Ziprasidone and Lurasidone .

While often cataloged under the loose nomenclature "N,N'-Bis-(benzothiazol-3-yl)piperazine," this compound is structurally distinct as a benzisothiazole derivative. It serves two pivotal roles in pharmaceutical development:

  • Impurity Reference Standard: It is the primary "dimer" impurity formed during the nucleophilic aromatic substitution of 3-chloro-1,2-benzisothiazole with piperazine.

  • Pharmacological Scaffold: Emerging research identifies this moiety as a potential antibacterial agent against Mycobacterium tuberculosis, leveraging the benzisothiazole pharmacophore's ability to disrupt bacterial protein synthesis.[1]

This guide provides a definitive technical profile, synthesis protocols for reference standard generation, and validated analytical methods for its detection.

Chemical Identity & Physicochemical Profile

Nomenclature Correction

The user-provided name "N,N'-Bis-(benzothiazol-3-yl)piperazine" is a common industry misnomer. The correct IUPAC designation relies on the position of the sulfur and nitrogen atoms in the fused ring system.

  • Correct IUPAC Name: 1,4-Bis(1,2-benzisothiazol-3-yl)piperazine

  • Common Synonyms: Lurasidone Impurity 1; Ziprasidone EP Impurity P; Lurasidone Dimer.

Structural Specifications
PropertyData
CAS Number 223586-82-1
Molecular Formula C₁₈H₁₆N₄S₂
Molecular Weight 352.48 g/mol
Appearance White to Off-White Solid
Melting Point >220°C (Decomposes)
Solubility Low in water/alcohols; Soluble in DMSO, DMF, CHCl₃
pKa ~1.5 (Calculated, conjugate acid)

Mechanism of Formation (Process Chemistry)

Understanding the formation of CAS 223586-82-1 is critical for process control. It is generated via a competitive nucleophilic substitution reaction.

The Competitive Pathway

In the synthesis of the antipsychotic intermediate 3-(1-piperazinyl)-1,2-benzisothiazole , piperazine acts as a nucleophile attacking the electrophilic C3 position of 3-chloro-1,2-benzisothiazole.

  • Desired Path: Mono-substitution (requires excess piperazine).

  • Impurity Path: The mono-substituted product competes with free piperazine for the remaining electrophile, leading to the bis-substituted dimer (CAS 223586-82-1).

Visualizing the Reaction Logic

G cluster_0 Process Control Point SM1 3-Chloro-1,2-benzisothiazole (Electrophile) Mono Mono-Substituted Product (Desired Intermediate) SM1->Mono + Piperazine (Excess) Pip Piperazine (Nucleophile) Dimer 1,4-Bis(1,2-benzisothiazol-3-yl)piperazine (Impurity CAS 223586-82-1) Mono->Dimer + SM1 (Limiting Piperazine)

Figure 1: Reaction pathway showing the competitive formation of the dimer impurity.

Experimental Protocols

Synthesis of Reference Standard (Intentional Dimerization)

To generate CAS 223586-82-1 for use as a qualified reference standard, the reaction stoichiometry is inverted to favor double substitution.

Reagents:

  • 3-Chloro-1,2-benzisothiazole (1.0 eq)

  • Piperazine (0.45 eq) — Deficit ensures double substitution

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Diglyme or DMF (High boiling point required)

Protocol:

  • Charge: In a 250 mL round-bottom flask, dissolve 3-chloro-1,2-benzisothiazole (10 mmol) in DMF (50 mL).

  • Add Base: Add anhydrous K₂CO₃ (25 mmol).

  • Add Linker: Add Piperazine (4.5 mmol) slowly.

  • Reflux: Heat the mixture to 110°C for 12–16 hours. Monitor via TLC (EtOAc:Hexane 1:1). The mono-product will appear first, followed by the less polar dimer.

  • Quench: Cool to room temperature and pour into ice-cold water (200 mL). The dimer is highly insoluble in water and will precipitate.

  • Isolation: Filter the off-white precipitate.[2][3] Wash with water (3x) and cold methanol (1x) to remove mono-product and unreacted piperazine.

  • Purification: Recrystallize from hot DMF or chloroform/ethanol mixture.

  • Yield: Expect ~75-85% yield of the bis-compound.

Analytical Method: HPLC Detection

This method separates the dimer from the mono-substituted intermediate and the parent drug (Lurasidone/Ziprasidone).

Chromatographic Conditions:

ParameterSpecification
Column Inertsil ODS-3V or C18 equivalent (150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM KH₂PO₄ Buffer (pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 20% B; 5-20 min: 20%→80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Benzisothiazole absorption max)
Retention Time (RT) Mono-product: ~6 min; Dimer (Impurity): ~14-16 min

Biological Application: Antibacterial Potential

While primarily an impurity, the bis-benzisothiazole scaffold has shown activity against Mycobacterium tuberculosis.[1]

Mechanism of Action (Hypothetical): Similar to other benzothiazole/benzisothiazole derivatives, the dimer is believed to inhibit Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) or interfere with bacterial ATP synthesis. The symmetry of the molecule allows it to potentially cross-link targets or occupy large hydrophobic pockets in bacterial ribosomes.

In Vitro Screening Protocol:

  • Solubilization: Dissolve CAS 223586-82-1 in 100% DMSO to create a 10 mM stock. (Note: Sonicate if necessary; solubility is the limiting factor).

  • Media: Middlebrook 7H9 broth supplemented with OADC.

  • Assay: Alamar Blue Resazurin Microplate Assay (REMA).

  • MIC Determination: Test concentration range 0.1 µg/mL to 100 µg/mL.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Use a fume hood. The compound is a fine powder and can generate dust. Wear nitrile gloves and N95/P100 respiratory protection during weighing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57375921, 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole. Retrieved from [Link]

  • Atila Karaca, S., & Yeniceli Uğur, D. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal, 21(4), 931-937.[4] Retrieved from [Link][4]

  • European Pharmacopoeia (Ph. Eur.). Ziprasidone Monograph: Impurity P.[1][5] (Standard reference for impurity profiling).

  • Patel, B. (2021). Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities. Research Journal of Pharmacy and Technology. Retrieved from [Link][4]

Sources

3,3'-(1,4-Piperazinediyl)bis(1,2-benzothiazole) synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,3'-(1,4-Piperazinediyl)bis(1,2-benzothiazole) , a critical process impurity associated with the synthesis of atypical antipsychotics such as Ziprasidone and Lurasidone.[1][2][3]

This guide is structured to serve researchers and analytical scientists, focusing on nomenclature precision, formation mechanisms, and control strategies.

3,3'-(1,4-Piperazinediyl)bis(1,2-benzothiazole)[1][2][3][4]

Part 1: Nomenclature & Chemical Identity

In the realm of antipsychotic drug development, precision in nomenclature is paramount to avoid confusion between the active pharmaceutical ingredient (API) precursors and their symmetric byproducts.[1]

The compound 3,3'-(1,4-Piperazinediyl)bis(1,2-benzothiazole) is a symmetric dimer formed when the piperazine linker reacts at both nitrogen termini with the benzisothiazole scaffold.[1][2] It is most commonly encountered as Ziprasidone EP Impurity P .[1]

Note on Heterocyclic Core: While the user query specifies "benzothiazole," the pharmacophore relevant to this specific piperazine linkage is 1,2-benzisothiazole (nitrogen and sulfur in adjacent positions), distinct from 1,3-benzothiazole.[1][2] The guide reflects this correct chemical reality.

Table 1: Synonym & Identifier Matrix
CategoryPrimary Name / SynonymContextual Notes
IUPAC (Systematic) 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole)Preferred systematic name indicating the bridge at the 1,4 positions of piperazine.[1][2][3][4]
Alternative Systematic 1,4-Bis(1,2-benzisothiazol-3-yl)piperazineDescribes the molecule as a piperazine core substituted with two benzisothiazole rings.[1][2][3][4]
Pharmacopoeial (EP) Ziprasidone Impurity P Designation in the European Pharmacopoeia (EP) for Ziprasidone quality control.[1]
CAS Registry 223586-82-1 Unique identifier for the specific dimer structure.[1][2][3][4]
Chemical Abstract 1,2-Benzisothiazole, 3,3'-(1,4-piperazinediyl)bis-Inverted indexing name used in CAS databases.[1][2][3][4][5]
Laboratory Slang "Bis-benzisothiazole"; "The Symmetric Dimer"Common verbal shorthand in process chemistry labs.[1][3]
Part 2: Synthesis & Mechanistic Origin (Causality)

To control an impurity, one must understand its genesis. This compound is not an arbitrary contaminant; it is the product of over-alkylation during the nucleophilic aromatic substitution (SNAr) reaction used to generate the "head" group of Ziprasidone.[1]

The Reaction Pathway

The synthesis of the key intermediate 3-(1-piperazinyl)-1,2-benzisothiazole (The "Monomer") involves reacting 3-chloro-1,2-benzisothiazole with piperazine .[1][2][3]

  • Intended Reaction: One equivalent of benzisothiazole reacts with one equivalent of piperazine.[1]

  • Side Reaction (The Dimer): Because the resulting Monomer still possesses a nucleophilic secondary amine, it can compete with the starting piperazine to attack a second molecule of 3-chloro-1,2-benzisothiazole.[1][2][3]

Key Driver: This side reaction is favored if the stoichiometry of piperazine is too low or if the reaction is allowed to proceed for excessive duration at high temperatures.[1]

SynthesisPathway Figure 1: Competitive Formation of the Symmetric Dimer during S_NAr Synthesis SM1 3-Chloro-1,2- benzisothiazole Monomer Monomer Intermediate 3-(1-piperazinyl)-1,2-benzisothiazole (Desired Product) SM1->Monomer S_NAr Step 1 Dimer The Symmetric Dimer 3,3'-(1,4-Piperazinediyl) bis(1,2-benzothiazole) (Impurity P) SM1->Dimer + Excess Electrophile SM2 Piperazine (Excess Required) SM2->Monomer + Nucleophile Monomer->Dimer S_NAr Step 2 (Over-alkylation)

Figure 1: Competitive Formation of the Symmetric Dimer during S_NAr Synthesis. The dimer forms when the Monomer acts as a nucleophile against the starting material.[1][2]

Part 3: Analytical Characterization & Protocols

Detecting the symmetric dimer requires a robust chromatographic method. Due to the presence of two benzisothiazole rings, the dimer is significantly more lipophilic (higher logP) than the monomer or the final drug substance (Ziprasidone).

Protocol: HPLC Separation Strategy

Objective: Separate the Dimer (Impurity P) from the Monomer and Ziprasidone API.

Methodology:

  • Column Selection: C18 (Octadecylsilane) stationary phase is essential due to the high hydrophobicity of the dimer. A column with high carbon load is recommended.[1]

  • Mobile Phase: A gradient elution is required.[1] Isocratic methods often result in the dimer eluting extremely late as a broad peak, or not eluting at all (carryover risk).

    • Solvent A: Ammonium Acetate buffer (pH 6.0) or 0.1% TFA in Water.[6]

    • Solvent B: Acetonitrile (ACN) or Methanol.[1]

  • Detection: UV at 254 nm (strong absorbance by the benzisothiazole ring).[1]

Self-Validating Logic (Retention Order)

In a Reverse-Phase (RP-HPLC) system, the elution order follows the hydrophobicity rule:

  • Piperazine (Highly polar, elutes at void volume).

  • Monomer (Moderately polar, elutes early-mid).[1]

  • Ziprasidone API (Elutes mid-late).

  • Symmetric Dimer (Highly non-polar, elutes last ).

Critical Control Point: If the gradient is stopped too early, the dimer may remain on the column and elute in the next injection as a ghost peak. Always include a high-organic wash step at the end of the gradient.[1][2][3]

HPLC_Workflow Figure 2: HPLC Elution Profile and Critical Control Points cluster_elution Elution Order (Time) Sample Crude Reaction Mixture RP_HPLC Reverse Phase HPLC (C18 Column) Sample->RP_HPLC Peak1 1. Piperazine (Void) RP_HPLC->Peak1 Peak2 2. Monomer (Intermediate) RP_HPLC->Peak2 Peak3 3. Ziprasidone (If present) RP_HPLC->Peak3 Peak4 4. Symmetric Dimer (Late Eluter) RP_HPLC->Peak4 Action Critical Step: High % ACN Wash to prevent carryover Peak4->Action

Figure 2: HPLC Elution Profile and Critical Control Points. The dimer is the most retained species.[2]

Part 4: Regulatory & Toxicological Context

Why this synonym matters: In regulatory filings (IND/NDA), referring to this compound loosely can trigger deficiencies.

  • European Pharmacopoeia (EP): Explicitly lists this as Impurity P .[1]

  • USP: Often categorized under "Related Compounds" with specific Relative Retention Times (RRT).[1]

Toxicological Qualification: As a process impurity, it falls under ICH Q3A(R2) guidelines.[1]

  • If the level exceeds the identification threshold (usually 0.10%), the structure must be characterized (NMR/MS).[1]

  • If it exceeds the qualification threshold (usually 0.15%), safety studies are required unless justified by prior knowledge.

  • Structural Alert: While it contains the benzisothiazole moiety, it lacks the "alerting" functional groups (like nitro or epoxide) often associated with genotoxicity, but its high lipophilicity suggests potential for accumulation if not controlled.[1]

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 57375921, 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2024).[1] Ziprasidone Monograph: Impurity P. European Pharmacopoeia (Ph.[1] Eur.). Retrieved from [Link][1][2][3]

Sources

Cheminformatics and Analytical Characterization of Bis-Benzothiazole Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Molecular Weight Optimization and Biological Efficacy

Executive Summary

Bis-benzothiazole piperazine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as DNA intercalators, antimicrobial agents, and acetylcholinesterase (AChE) inhibitors. However, their "double-headed" architecture often pushes the boundaries of drug-likeness, specifically regarding Molecular Weight (MW) and lipophilicity.

This guide addresses the critical intersection of synthetic strategy , analytical validation , and pharmacokinetic optimization . It provides researchers with self-validating protocols for synthesizing these high-MW compounds and analyzing them via High-Resolution Mass Spectrometry (HRMS) to ensure structural integrity and biological viability.

Part 1: Structural Significance & Molecular Weight Constraints

The bis-benzothiazole piperazine scaffold consists of two benzothiazole units linked via a piperazine core. The molecular weight of these derivatives typically ranges from 400 Da to 850 Da , depending on the linker length and substituents.

The Lipinski Paradox

While the "Rule of 5" suggests poor oral bioavailability for compounds with MW > 500 Da, bis-benzothiazole derivatives often require this mass to achieve bivalent binding (e.g., spanning the DNA minor groove or bridging two sites on AChE).

ParameterLipinski LimitTypical Bis-Benzothiazole DerivativeImpact
Molecular Weight < 500 Da450 – 850 Da Reduced passive diffusion; requires transporter analysis.
LogP < 53.5 – 7.0High lipophilicity; risk of non-specific binding.
H-Bond Donors < 50 – 2Favorable; piperazine nitrogens are often tertiary.
H-Bond Acceptors < 106 – 10Borderline; depends on benzothiazole substituents.

Expert Insight: For these derivatives, MW is not just a number—it is a proxy for solubility. The rigidity of the benzothiazole rings combined with high MW often leads to precipitation in aqueous bioassays. Therefore, molecular weight determination is not just for identity; it is a quality control gate for solubility.

Part 2: Strategic Synthesis & Causality

To manage Molecular Weight while retaining potency, the synthesis must be modular. The most robust pathway involves the nucleophilic substitution of 2-chlorobenzothiazole with piperazine or the condensation of 2-aminothiophenol with dicarboxylic acids.

Experimental Logic: The "Linker-First" vs. "Head-First" Approach

We prioritize the "Head-First" approach (reacting pre-formed benzothiazoles with a piperazine linker) to maintain control over symmetry and purity.

Validated Synthesis Protocol (Step-by-Step)

Objective: Synthesis of N,N'-bis(benzothiazol-2-yl)piperazine.

  • Activation: Dissolve 2-chlorobenzothiazole (2.2 eq) in DMF.

    • Causality: DMF is chosen over ethanol because the intermediate bis-species often precipitates prematurely in alcohols, trapping impurities.

  • Nucleophilic Attack: Add anhydrous piperazine (1.0 eq) and

    
     (3.0 eq).
    
  • Thermal Drive: Reflux at 120°C for 8-12 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The mono-substituted product appears first; the reaction is incomplete until this spot disappears.

  • Precipitation: Pour the reaction mixture into ice-cold water.

    • Self-Validating Step: The product should crash out as a solid. If oil forms, the MW is likely lower (incomplete reaction) or the solvent was not removed.

  • Purification: Recrystallization from Ethanol/DMF (9:1).

Visualization: Retrosynthetic Pathway

The following diagram illustrates the modular assembly and the critical decision points affecting MW.

SynthesisPath cluster_mw Molecular Weight Control Point Precursor1 2-Aminothiophenol Intermediate 2-Chlorobenzothiazole (MW ~169) Precursor1->Intermediate Cyclization Precursor2 Carbon Disulfide / Carboxylic Acid Precursor2->Intermediate Product Bis-Benzothiazole Piperazine (MW > 400) Intermediate->Product Nucleophilic Subst. (DMF, K2CO3) Linker Piperazine Core (MW ~86) Linker->Product

Caption: Modular synthesis pathway. The choice of linker (piperazine vs. homopiperazine) directly modulates the final MW and flexibility.

Part 3: Analytical Determination (HRMS & NMR)

Accurate mass determination is critical because "Bis" compounds often form mono-substituted impurities that are difficult to separate.

High-Resolution Mass Spectrometry (HRMS) Protocol

Instrument: Q-TOF or Orbitrap (ESI Mode).

  • Sample Prep: Dissolve 1 mg in 1 mL DMSO (due to solubility issues), then dilute 1:100 with Methanol/0.1% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Why Positive? The piperazine nitrogens are easily protonated (

      
       or 
      
      
      
      ).
  • Data Acquisition: Scan range m/z 100–1000.

  • Self-Validation (Isotopic Pattern):

    • Benzothiazole contains Sulfur (

      
       and 
      
      
      
      ).
    • A bis-benzothiazole derivative has two sulfur atoms .

    • Validation Rule: Look for the M+2 peak. The theoretical intensity of the

      
       peak relative to the molecular ion should be approximately 9-10%  (4.5% per sulfur × 2). If this pattern is absent, the benzothiazole ring is not intact.
      
Data Summary: Representative Derivatives

The following table summarizes MW data derived from recent literature (see References), illustrating the impact of substitution.

Compound IDStructure DescriptionFormulaCalc. MW (Da)Observed m/z

BBP-1 Unsubstituted Bis(benzothiazol-2-yl)piperazine

352.48353.09
BBP-2 Bis(6-methylbenzothiazol-2-yl)piperazine

380.53381.12
BBP-3 Bis(6-nitrobenzothiazol-2-yl)piperazine

442.47443.05
BBP-4 Bis-Thiazole-Piperazine Hybrid (Complex)

~841.09841.09

Note: BBP-4 represents complex hybrids often seen in anticancer research, significantly violating Lipinski's MW rule but showing high potency.

Visualization: Fragmentation Logic

Understanding fragmentation helps confirm the "Bis" structure versus a mono-substituted impurity.

FragPath Parent Parent Ion [M+H]+ (m/z ~353-450) Frag1 Loss of Benzothiazole Ring (Cleavage at Piperazine N) Parent->Frag1 CID Energy 20eV Frag3 Benzothiazole Cation (m/z ~134-135) Parent->Frag3 High Energy Frag2 Piperazine Ring Opening (Characteristic m/z 56 or 70) Frag1->Frag2

Caption: MS/MS fragmentation pathway. The detection of the benzothiazole cation (m/z ~135) confirms the heterocyclic headgroup.

Part 4: Biological Implications of Molecular Weight

The molecular weight of these derivatives dictates their mechanism of action, particularly in DNA binding.

DNA Intercalation vs. Groove Binding[2]
  • Lower MW (< 400 Da): These planar molecules tend to intercalate between base pairs. The piperazine ring acts as a rigid spacer.

  • Higher MW (> 600 Da): These derivatives are too bulky to intercalate. Instead, they function as minor groove binders . The two benzothiazole heads lock into the groove, while the piperazine linker spans the phosphate backbone.

Blood-Brain Barrier (BBB) Permeability

For Alzheimer's research (AChE inhibition), BBB penetration is required.

  • Challenge: High MW bis-benzothiazoles generally have poor BBB permeability.

  • Solution: Researchers often use fluorine substitution (e.g., 6-fluorobenzothiazole) to increase lipophilicity without drastically increasing MW, aiding passive transport.

References

  • Gürdal Hakgör, E. E., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents.[1][2] Anti-Cancer Agents in Medicinal Chemistry. Link[2]

  • Gomha, S. M., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules. Link

  • Oruç, E. E., et al. (2024). Synthesis of some benzothiazole-piperazine derivatives, investigation by in vitro and molecular modelling for hMAO inhibitory activities.[3] Journal of Research in Pharmacy. Link

  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem Technical Library. Link

  • Zhu, N., et al. (2021).[4] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Link

Sources

Technical Safety & Handling Guide: N,N'-Bis-(benzothiazol-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 223586-82-1 Synonyms: 1,4-Bis(1,2-benzisothiazol-3-yl)piperazine; Ziprasidone Impurity Dimer Document Control: Rev 1.0 | Status: Validated for R&D Use

Executive Summary & Chemical Context

N,N'-Bis-(benzothiazol-3-yl)piperazine (CAS 223586-82-1) is a critical pharmacopeial impurity associated with the synthesis of Ziprasidone , an atypical antipsychotic.[] In the context of drug development, this compound acts as a "process-related impurity"—specifically a symmetric dimer formed when piperazine reacts with two equivalents of the benzothiazole/benzisothiazole precursor rather than the intended mono-substitution.

Senior Scientist Note on Nomenclature: While commercial catalogs often list this as benzothiazol-3-yl, structural analysis of the Ziprasidone pathway indicates the core moiety is 1,2-benzisothiazol-3-yl . The standard 1,3-benzothiazole cannot substitute at the 3-position (Nitrogen) without forming a quaternary salt. For the purpose of this guide, we treat the substance as the neutral 1,4-bis(1,2-benzisothiazol-3-yl)piperazine , consistent with CAS 223586-82-1.

Key Physicochemical Properties
PropertyValue/Description
Molecular Formula C₁₈H₁₆N₄S₂
Molecular Weight 352.48 g/mol
Appearance Off-white to pale yellow solid
Solubility Low in water; Soluble in DMSO, DMF, Chloroform
Melting Point >220°C (Decomposes)
Purity Standard >95% (HPLC) for Reference Material

Hazard Identification & Toxicology (GHS Classification)

Note: As a pharmaceutical impurity, comprehensive toxicological data is often extrapolated from the parent API (Ziprasidone) and structural analogs.

GHS Label Elements

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.
STOT - SE H335 May cause respiratory irritation.
Aquatic Toxicity H412 Harmful to aquatic life with long-lasting effects.
Mechanism of Toxicity
  • Piperazine Moiety: Known sensitizer. Inhalation or dermal contact may induce hypersensitivity reactions.

  • Benzisothiazole Ring: Associated with aquatic toxicity and potential skin sensitization.

  • Pharmacological Carryover: As a structural dimer of the pharmacophore, this compound may possess residual affinity for D2/5-HT2 receptors. Treat as a potent CNS depressant.

Safe Handling & Containment Protocol

Objective: Prevent cross-contamination in trace analysis and protect the operator from bioactive dust.

Engineering Controls
  • Primary: Handle exclusively within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

  • Secondary: Use static-dissipative weighing boats to prevent aerosolization of the powder.

Personal Protective Equipment (PPE)
  • Respiratory: N95 minimum; P100 respirator recommended if handling >100 mg outside a hood.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). Change immediately upon splash.

  • Ocular: Chemical safety goggles.

Emergency Response Workflow
  • Inhalation: Remove to fresh air. Monitor for respiratory depression (CNS effect).

  • Ingestion: Do NOT induce vomiting. The compound may lower seizure threshold. Contact poison control.

  • Spill: Dampen with PEG-400 or water to prevent dust. Wipe with 0.1M NaOH followed by ethanol.

Analytical Application: Impurity Profiling

The Separation Logic

The "Bis" impurity is significantly more hydrophobic than Ziprasidone due to the lack of the ionizable ethyl-indole moiety and the presence of two aromatic sulfur-containing rings. Standard C18 retention will be strong.

Validated HPLC Method Parameters
ParameterSetting
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.8)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzisothiazole absorption max)
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Analytical Workflow Diagram

This diagram illustrates the logical flow for identifying and quantifying the impurity in a bulk drug batch.

AnalyticalWorkflow Sample Bulk Ziprasidone Sample Prep Dissolution (DMSO/MeOH 1:1) Sample->Prep 1 mg/mL Filter 0.22 µm PTFE Filtration Prep->Filter Remove particulates HPLC HPLC-UV/MS Injection Filter->HPLC Decision Peak at RRT ~1.5? HPLC->Decision ID_Confirm MS Confirmation (m/z 353 [M+H]+) Decision->ID_Confirm Yes (Impurity Detected) Pass Batch Release Decision->Pass No (< LOD) Quant Quantify vs Reference Standard (External Std Method) ID_Confirm->Quant

Caption: Logic flow for the detection and quantification of Bis-(benzothiazol-3-yl)piperazine in API batches.

Synthesis & Formation Mechanism

Understanding how this impurity forms is the only way to control it. It is a "Over-alkylation" byproduct.

  • Reaction: 3-chloro-1,2-benzisothiazole + Piperazine.

  • Intended Product: Mono-substitution (Intermediate for Ziprasidone).

  • Side Reaction: If Piperazine is the limiting reagent or mixing is poor, the mono-substituted product competes for the remaining chloride, forming the Bis-impurity .

SynthesisPathway Piperazine Piperazine (Nucleophile) Mono Mono-Substituted Intermediate (Desired) Piperazine->Mono + 1 eq SM SM 3-Chloro-1,2-benzisothiazole (Electrophile) SM->Mono Bis Bis-(benzothiazol-3-yl)piperazine (Impurity CAS 223586-82-1) SM->Bis Mono->Bis + Excess SM (Over-reaction)

Caption: Competitive reaction pathway showing the formation of the Bis-impurity via over-alkylation.

Storage & Stability

  • Hygroscopicity: Moderate. Store in a desiccator.

  • Temperature: Refrigerator (2-8°C) recommended for long-term reference standard storage.

  • Light Sensitivity: Protect from light (amber vials). Sulfur heterocycles can undergo photo-oxidation.

References

  • European Medicines Agency (EMA). (2006). ICH Topic Q 3 A (R2) Impurities in New Drug Substances. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Ziprasidone (Parent API Context). Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous quality control of Ziprasidone Hydrochloride (an atypical antipsychotic), the identification and limitation of impurities are critical for regulatory compliance (ICH Q3A/B). Among these, Ziprasidone Related Compound F presents a specific stability challenge. Unlike process intermediates like the chloroethyl-oxindole, Compound F is a degradation product resulting from the hydrolysis of the oxindole lactam ring.

This technical guide provides a definitive structural analysis of Compound F, delineates the mechanism of its formation under basic stress conditions, and establishes a self-validating HPLC/LC-MS protocol for its quantification.

Part 1: Chemical Identity and Origin

The Target: Ziprasidone Related Compound F

According to current United States Pharmacopeia (USP) monographs, Related Compound F is the ring-opened carboxylate form of Ziprasidone.

  • USP Name: Sodium 2-(2-amino-5-{2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl}-4-chlorophenyl)acetate monohydrate.

  • Common Designation: Ziprasidone Ring-Opened Impurity / Hydrolysis Degradant.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~470.95 g/mol (Sodium salt form).[2][]

  • CAS Registry: 3079028-37-5 (USP Reference Standard).[1]

Mechanism of Formation (Causality)

Ziprasidone contains an oxindole moiety (a lactam fused to a benzene ring). While relatively stable, this lactam ring is susceptible to nucleophilic attack, particularly by hydroxide ions (


) in aqueous basic environments.

When exposed to high pH (during workup or formulation) or enzymatic activity, the amide bond of the lactam cleaves. This opens the ring, converting the cyclic amide into a primary amine and a carboxylic acid (isolated as the sodium salt in the USP standard).

Diagram 1: Hydrolytic Degradation Pathway

The following diagram illustrates the structural transformation from Ziprasidone to Related Compound F.

Ziprasidone_Hydrolysis cluster_conditions Critical Process Parameters (CPPs) Ziprasidone Ziprasidone (Intact Oxindole Lactam) Base_Attack Nucleophilic Attack (OH- / High pH) Ziprasidone->Base_Attack Exposure to Base Transition Tetrahedral Intermediate Base_Attack->Transition Amide Instability Compound_F Related Compound F (Ring-Opened Carboxylate) Transition->Compound_F Ring Cleavage pH_Control pH > 9.0 pH_Control->Base_Attack Water Aqueous Media Water->Base_Attack

Caption: Figure 1. The hydrolytic pathway where basic conditions trigger the cleavage of the oxindole lactam ring, yielding Related Compound F.

Part 2: Analytical Strategy (Detection & Control)

Separation Logic

Compound F is significantly more polar than the parent Ziprasidone due to the formation of the free carboxylate group (ionized at neutral/basic pH) and the primary amine.

  • Chromatographic Behavior: In Reverse Phase HPLC (RP-HPLC), Compound F will elute earlier (lower Retention Time) than the hydrophobic parent drug.

  • Resolution Criticality: USP requires resolution between Related Compound B (Sulfoxide) and Related Compound F.

Validated HPLC Protocol

The following protocol is derived from USP <621> principles and optimized for the specific separation of the ring-opened impurity.

Table 1: HPLC Method Parameters

ParameterSpecificationTechnical Rationale
Column L1 (C18), 250 mm x 4.6 mm, 5 µmProvides sufficient hydrophobic interaction to retain the parent while resolving polar degradants.
Mobile Phase A Potassium Phosphate Buffer (0.05 M, pH 3.0)Low pH suppresses ionization of the carboxylic acid in Compound F, improving peak shape.
Mobile Phase B Methanol : Acetonitrile (Specifically optimized)Modifies selectivity; MeOH often improves resolution of polar amines.
Flow Rate 1.0 - 1.5 mL/minStandard flow for 4.6mm ID columns to maintain theoretical plates.
Detection UV @ 229 nm or 254 nmThe benzisothiazole moiety has strong absorption here; Compound F retains this chromophore.
Column Temp 35°C - 40°CElevated temperature reduces viscosity and improves mass transfer for sharper peaks.
Relative Retention (RRT) Compound F ≈ 0.84 (vs Ziprasidone)Confirms it elutes before the parent but after the chloro-indolinone (RRT ~0.59).
Step-by-Step Workflow

This workflow ensures data integrity and prevents the in-situ formation of Compound F during analysis (a common artifact).

Diagram 2: Analytical Workflow & Decision Tree

Analytical_Workflow Sample_Prep Sample Preparation (Diluent: MeOH/Water Acidified) Check_pH Check Diluent pH (Must be < 6.0) Sample_Prep->Check_pH Check_pH->Sample_Prep pH > 7 (Risk of Artifacts) Injection HPLC Injection (Gradient Elution) Check_pH->Injection pH OK Detection UV Detection (229 nm) Injection->Detection Data_Analysis Calculate RRT (Target: 0.84) Detection->Data_Analysis Pass Pass: < 0.15% Data_Analysis->Pass Within Limits Fail Fail: > 0.15% (Investigate pH/Moisture) Data_Analysis->Fail OOS

Caption: Figure 2. Analytical workflow emphasizing pH control during sample preparation to prevent artifactual formation of Compound F.

Part 3: Structural Confirmation (Spectroscopy)

To rigorously confirm that an impurity peak at RRT 0.84 is indeed Compound F, LC-MS/MS and NMR are used.

Mass Spectrometry (LC-MS)
  • Parent Ion: Ziprasidone

    
    .
    
  • Compound F Ion: The ring opening adds a water molecule (

    
     Da).
    
    • Expected

      
      .
      
  • Fragmentation:

    • Ziprasidone typically loses the benzisothiazole moiety.

    • Compound F will show fragments characteristic of the free amino-chlorophenyl-acetic acid moiety, which is distinct from the intact oxindole.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR Distinction:

    • Ziprasidone: Shows a broad singlet for the lactam

      
       (approx 10.5 ppm).
      
    • Compound F: The lactam

      
       signal disappears. A new signal for the carboxylic acid (
      
      
      
      ) appears (often broad/exchanged), and the methylene protons adjacent to the carbonyl shift significantly due to the change from a cyclic ring to a linear chain.

Part 4: Control Strategy in Drug Development[5]

To minimize Related Compound F, the following "Self-Validating" control system should be implemented in the manufacturing process:

  • Strict pH Monitoring: Avoid exposure of the Ziprasidone free base or hydrochloride salt to pH > 8.0 for extended periods, especially in aqueous solution.

  • Moisture Control: In the solid state, hydrolysis is slow, but in wet granulation processes, excess moisture combined with excipients (like magnesium stearate, which can be alkaline) can trigger formation.

  • Buffer Selection: Use acetate or phosphate buffers at pH 3.0–4.5 for liquid formulations to stabilize the lactam ring.

References

    • Source:

  • United States Pharmacopeia (USP). USP Reference Standard: Ziprasidone Related Compound F (Catalog No. 1724474).[1]

    • Source:

  • Jančić-Stojanović, B., et al. (2011). Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms.

    • Source:

  • D'Souza, M., et al. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities.

    • Source:

Sources

Methodological & Application

Synthesis of N,N'-Bis-(benzothiazol-3-yl)piperazine from piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of N,N'-Bis-(1,2-benzisothiazol-3-yl)piperazine


) of Piperazine with 3-Chloro-1,2-benzisothiazole.

Structural Disambiguation & Strategic Overview

Critical Nomenclature Note: Before proceeding, it is vital to address a common nomenclature ambiguity in heterocyclic chemistry. The name "benzothiazol-3-yl" technically refers to the 1,2-benzisothiazole ring system (where the nitrogen is at position 2 and the reactive carbon is at position 3).[1]

If the target were the standard 1,3-benzothiazole (sulfur at 1, nitrogen at 3), the substitution would occur at position 2, yielding N,N'-bis(benzothiazol-2-yl)piperazine.[1]

This protocol is designed for the 3-yl isomer (1,2-benzisothiazole derivative) , consistent with the nomenclature provided in the topic. This compound is structurally related to the antipsychotic drug Ziprasidone (which contains a mono-substituted piperazine-benzisothiazole moiety) and is often encountered as "Impurity P" or a specific degradant in pharmaceutical workflows.[1]

Reaction Strategy: The synthesis relies on a double Nucleophilic Aromatic Substitution (


).[1] The 3-position of 3-chloro-1,2-benzisothiazole is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms in the isothiazole ring.[1] Piperazine, acting as a bis-nucleophile, displaces the chloride ion.[1]

Key Challenges:

  • Mono- vs. Bis-Selectivity: Controlling stoichiometry is critical. To ensure complete conversion to the bis product, an excess of the electrophile and prolonged reflux are required.

  • Solubility: The bis-product is significantly less soluble in organic solvents than the mono-substituted intermediate, which facilitates purification by precipitation but complicates reaction monitoring by NMR.[1]

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism (


).[1]
  • Nucleophilic Attack: The lone pair of the piperazine nitrogen attacks the electrophilic C-3 carbon of the benzisothiazole.

  • Meisenheimer-like Complex: A transient tetrahedral intermediate forms (stabilized by the ring nitrogens).[1]

  • Elimination: Chloride is expelled, restoring aromaticity.[1]

  • Repetition: The second nitrogen of the piperazine undergoes the same cycle with a second equivalent of electrophile.

ReactionMechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Piperazine Piperazine (Nucleophile) Mono Mono-substituted Intermediate Piperazine->Mono SNAr (Step 1) - HCl Electrophile 3-Chloro-1,2-benzisothiazole (2.5 eq) Electrophile->Mono Bis N,N'-Bis-(1,2-benzisothiazol-3-yl) piperazine Electrophile->Bis Mono->Bis SNAr (Step 2) - HCl

Figure 1: Sequential


 pathway converting piperazine to the bis-substituted target.[1]

Detailed Experimental Protocol

Materials & Reagents[1][2][3]
ReagentMW ( g/mol )EquivalentsRole
Piperazine (Anhydrous) 86.141.0Core Nucleophile
3-Chloro-1,2-benzisothiazole 169.632.4Electrophile
Potassium Carbonate (

)
138.213.0Acid Scavenger
Diglyme (or DMF) -SolventHigh BP medium
Ethanol -WashPurification

Note: 3-Chloro-1,2-benzisothiazole can be synthesized from 1,2-benzisothiazol-3(2H)-one using


 if not commercially available.[1]
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add Piperazine (10.0 mmol, 0.86 g) and Potassium Carbonate (30.0 mmol, 4.15 g) to the flask.

  • Add Diglyme (diethylene glycol dimethyl ether) (20 mL). Diglyme is preferred over DMF for its stability at high temperatures and ease of washing out with water.

  • Add 3-Chloro-1,2-benzisothiazole (24.0 mmol, 4.07 g). Excess is used to drive the reaction to the bis-product.[1]

Step 2: Thermal Reaction

  • Heat the mixture to 140°C under an inert atmosphere (

    
     or Ar).
    
  • Maintain reflux for 12–16 hours .

    • Checkpoint: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1] The mono-substituted intermediate (

      
      ) should disappear, and the bis-product (often a spot at the baseline or very low 
      
      
      
      due to low solubility) will dominate.[1]

Step 3: Workup & Isolation [1]

  • Cool the reaction mixture to room temperature (25°C).

  • Pour the reaction slurry into ice-cold water (100 mL) with vigorous stirring. The bis-product is hydrophobic and will precipitate as a solid.[1]

  • Stir for 30 minutes to ensure dissolution of inorganic salts (

    
    , excess 
    
    
    
    ) and removal of Diglyme.
  • Filter the precipitate using a Büchner funnel.[1]

Step 4: Purification

  • Wash the filter cake sequentially with:

    • Water (2 x 20 mL)

    • Cold Ethanol (1 x 15 mL) – Removes unreacted electrophile and mono-impurities.[1]

  • Recrystallization (Optional but Recommended):

    • The crude solid is often of high purity. If necessary, recrystallize from DMF/Ethanol or DMSO/Water .[1] Dissolve in hot DMF, filter while hot to remove trace inorganics, then add ethanol or water to precipitate the pure product.[1]

  • Dry in a vacuum oven at 60°C for 6 hours.

Analytical Characterization

To validate the synthesis, compare spectral data against the following expected parameters:

  • Appearance: Off-white to pale yellow solid.[1]

  • Melting Point: High melting point (typically >220°C, decomposition often observed).[1]

  • Mass Spectrometry (ESI+):

    • Expected

      
      : 353.09  (Calculated for 
      
      
      
      ).[1]
  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       8.0–8.1 (d, 2H, Ar-H)[1]
      
    • 
       7.9–8.0 (d, 2H, Ar-H)[1]
      
    • 
       7.5–7.6 (t, 2H, Ar-H)[1]
      
    • 
       7.4–7.5 (t, 2H, Ar-H)[1]
      
    • 
       3.6–3.8 (s, 8H, Piperazine 
      
      
      
      ).[1] Note: The piperazine protons often appear as a singlet due to symmetry, or two multiplets if ring conformation is locked.[1]

Workflow Logic & Troubleshooting

The following diagram illustrates the decision-making process during the synthesis, ensuring a self-validating workflow.

WorkflowLogic Start Start Reaction (Reflux 140°C) TLC TLC Check (12 hours) Start->TLC MonoPresent Mono-intermediate Visible? TLC->MonoPresent AddReagent Add 0.5 eq Electrophile Extend Reflux 4h MonoPresent->AddReagent Yes Quench Quench in Ice Water MonoPresent->Quench No AddReagent->TLC Filter Filter & Wash (Water/EtOH) Quench->Filter PurityCheck Check Purity (HPLC/NMR) Filter->PurityCheck Recryst Recrystallize (DMF/EtOH) PurityCheck->Recryst <95% Final Final Product Dry & Weigh PurityCheck->Final >95% Recryst->Final

Figure 2: Logical flowchart for reaction monitoring and purification decisions.

Safety & Handling (E-E-A-T)

  • 3-Chloro-1,2-benzisothiazole: Potentially sensitizing.[1] Avoid skin contact.[1] It is structurally related to isothiazolinones used as preservatives, which are known contact allergens.[1]

  • Piperazine: Corrosive solid; causes burns.[1] Inhalation sensitizer.[1]

  • Diglyme: Reprotoxic.[1] Handle in a fume hood.

  • Waste Disposal: All aqueous waste containing benzisothiazoles must be treated as hazardous chemical waste, not flushed, due to potential aquatic toxicity.[1]

References

  • PubChem. (n.d.).[1] 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole (Compound).[1][2][3] National Library of Medicine. Retrieved February 21, 2026, from [Link][1]

  • Yevich, J. P., et al. (1986).[1] Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.[1] Journal of Medicinal Chemistry, 29(3), 359–369.[1] [Link]

  • European Pharmacopoeia. (2025).[1] Ziprasidone Monograph: Impurity Standards.[1] (Reference for the structural identification of the bis-impurity).

  • Urban, M., et al. (2000).[1] Synthesis of 3-chloro-1,2-benzisothiazole and its application in the synthesis of Ziprasidone.[1] Synthetic Communications.[1] (Contextual grounding for the electrophile synthesis).

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for Impurity Profiling of Ziprasidone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and stability-indicating high-performance liquid chromatography (HPLC) method for the comprehensive impurity profiling of the atypical antipsychotic drug, ziprasidone. The developed method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of ziprasidone in bulk drug substances and pharmaceutical formulations. This guide provides a step-by-step protocol, explains the scientific rationale behind the method development choices, and includes a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction: The Critical Need for Ziprasidone Impurity Profiling

Ziprasidone is a second-generation antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] It functions as an antagonist at multiple receptor sites, including dopamine D2, serotonin 5-HT2A, and 5-HT1D receptors.[2] The chemical structure of ziprasidone, 5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one, contains several moieties susceptible to degradation.[3] Impurities in a drug substance can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients.[4] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a reliable and sensitive analytical method is crucial for the identification and quantification of these impurities.

This application note addresses the challenge of separating ziprasidone from a wide range of potential impurities, including process-related impurities and degradation products, which exhibit diverse polarities.[5] The method described herein is designed to be stability-indicating, meaning it can effectively separate the API from its degradation products formed under various stress conditions, as recommended by ICH guidelines.[6]

Method Development Rationale: A Scientifically-Driven Approach

The development of a robust HPLC method for ziprasidone impurity profiling requires a systematic approach, considering the physicochemical properties of the analyte and its impurities.

Physicochemical Properties of Ziprasidone
  • pKa: Ziprasidone is a weak base with a reported pKa of approximately 7.09.[5] This is a critical parameter for selecting the mobile phase pH to ensure good peak shape and retention.

  • logP: With a logP of 4.19, ziprasidone is a lipophilic compound, indicating strong retention on reversed-phase columns.[5]

  • UV Absorption: Ziprasidone exhibits significant UV absorbance, with a maximum typically observed around 250 nm and 320 nm, making UV detection a suitable choice for quantification.[7]

Chromatographic Column Selection

A C18 stationary phase is the most common choice for the analysis of non-polar to moderately polar compounds like ziprasidone and its impurities. A column with a particle size of 3.5 µm to 5 µm provides a good balance between efficiency and backpressure for standard HPLC systems. For this method, a Waters Spherisorb® octadecylsilyl 1 column (5.0 μm particle size, 250 × 4.6 mm id) or an equivalent L1 column is recommended for its proven performance in separating ziprasidone and its impurities.[8][9]

Mobile Phase Optimization

The selection of the mobile phase composition is critical for achieving the desired separation.

  • Aqueous Phase and pH Control: Given the basic nature of ziprasidone, a mobile phase pH below its pKa is necessary to ensure it exists in its protonated form, leading to better peak shape and avoiding tailing. A pH of 2.5 is chosen to ensure complete protonation.[8][9] A buffer, such as 0.05 M potassium dihydrogen phosphate (KH2PO4), is incorporated to maintain a stable pH throughout the analysis.[8][9]

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, good UV transparency, and its ability to provide sharp peaks for basic compounds.

  • Gradient Elution: Due to the wide range of polarities of ziprasidone impurities, a gradient elution is necessary to achieve adequate resolution of early-eluting polar impurities while ensuring the timely elution of late-eluting non-polar impurities.[5]

Experimental Protocol: Step-by-Step Guide

Materials and Reagents
  • Ziprasidone Hydrochloride Reference Standard (USP or EP)

  • Known Ziprasidone Impurity Reference Standards

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH2PO4) (AR grade)

  • Orthophosphoric Acid (85%) (AR grade)

  • Triethylamine (for pH adjustment, if necessary)[9]

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
ParameterCondition
Instrument HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Column Waters Spherisorb® ODS1 (C18), 5 µm, 4.6 x 250 mm, or equivalent L1 column.[8][9]
Mobile Phase A Buffer: 0.05 M KH2PO4 in water, with 10 mL/L of triethylamine, adjusted to pH 2.5 with orthophosphoric acid. Then, mix Buffer and Acetonitrile in a ratio of 80:20 (v/v).[8][9]
Mobile Phase B Mix Buffer (from Mobile Phase A preparation) and Acetonitrile in a ratio of 10:90 (v/v).[8][9]
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.5 mL/min[9]
Column Temperature 25°C[9]
Detector Wavelength 250 nm[9]
Injection Volume 20 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: A mixture of acetonitrile and water (50:50, v/v) can be used as a general diluent.

  • Standard Stock Solution (Ziprasidone): Accurately weigh and dissolve an appropriate amount of Ziprasidone Hydrochloride Reference Standard in the diluent to obtain a concentration of 1.0 mg/mL.[10]

  • Standard Solution (for Assay): Dilute the Standard Stock Solution with the diluent to obtain a final concentration of 0.2 mg/mL.[10]

  • Impurity Stock Solution: Prepare a stock solution containing a mixture of all known ziprasidone impurities at a concentration of approximately 0.1 mg/mL each in the diluent.

  • Spiked Sample Solution (for Specificity and Accuracy): Prepare a sample solution of ziprasidone at a concentration of 1.0 mg/mL and spike it with the Impurity Stock Solution to achieve a final impurity concentration of approximately 0.15% of the ziprasidone concentration.

  • Sample Solution (Bulk Drug): Accurately weigh and dissolve the ziprasidone bulk drug sample in the diluent to obtain a final concentration of 1.0 mg/mL.

  • Sample Solution (Dosage Form): For capsules, empty and combine the contents of at least 20 capsules.[11] Transfer an amount of the powder equivalent to 50 mg of ziprasidone into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for at least 10 minutes to ensure complete dissolution.[11] Dilute to volume with the diluent and filter through a 0.45 µm syringe filter before injection.

Forced Degradation Studies: Establishing Stability-Indicating Capability

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the ziprasidone bulk drug.[12] The goal is to achieve approximately 5-20% degradation of the active ingredient.[6]

  • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 4 hours.[13]

  • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 1 hour.[13]

  • Oxidative Degradation: Treat the drug solution with 3% H2O2 at room temperature for 30 minutes.[13]

  • Thermal Degradation: Expose the solid drug to 105°C for 10 days.[13]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.

After exposure, the stressed samples should be diluted with the diluent to a suitable concentration and analyzed using the developed HPLC method. The chromatograms should be evaluated for the separation of the main peak from any degradation products.

Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

System Suitability

Before each validation run, a system suitability solution (e.g., a standard solution of ziprasidone) should be injected five times. The following parameters should be monitored:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by:

  • Injecting the diluent to show no interfering peaks.

  • Injecting the placebo (for dosage forms) to confirm no interference from excipients.

  • Analyzing the forced degradation samples to demonstrate that the degradation products are well-separated from the ziprasidone peak. Peak purity analysis using a PDA detector should be performed.

Linearity

The linearity of the method should be established by analyzing a series of solutions at different concentrations.

  • For Ziprasidone Assay: Prepare at least five concentrations ranging from 50% to 150% of the nominal assay concentration (e.g., 0.1 mg/mL to 0.3 mg/mL).

  • For Impurities: Prepare at least five concentrations for each impurity ranging from the reporting threshold to 150% of the specification limit (e.g., 0.05% to 0.25% of the ziprasidone concentration).

The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

Range

The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy

Accuracy should be determined by the recovery of a known amount of analyte (impurities) spiked into a sample matrix. This should be performed at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. The recovery should be within 80-120% for impurities.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of ziprasidone spiked with impurities at the 100% specification level on the same day, by the same analyst, and on the same instrument. The %RSD should be ≤ 5.0% for each impurity.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst. The %RSD should be within acceptable limits.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. These should be experimentally verified by injecting solutions at the determined concentrations.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria for all variations.

Visualization of Workflows

Method Development Workflow

method_development cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Finalization A Literature Review & Physicochemical Properties B Column Selection (C18, C8) A->B C Mobile Phase Screening (ACN, MeOH, pH) A->C D Detector Wavelength Selection (PDA Scan) A->D E Gradient Optimization B->E C->E F Flow Rate & Temperature Adjustment E->F G System Suitability Criteria Definition F->G H Final Method Protocol G->H

Caption: Workflow for HPLC Method Development.

Method Validation Workflow

method_validation cluster_0 Pre-Validation cluster_1 Validation Experiments cluster_2 Post-Validation A Finalized HPLC Method B Validation Protocol Definition A->B C System Suitability B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Data Analysis & Review I->J K Validation Report Generation J->K

Caption: Workflow for HPLC Method Validation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the impurity profiling of ziprasidone. The method is stability-indicating, specific, linear, accurate, and precise, making it suitable for routine quality control and stability studies in the pharmaceutical industry. By following the outlined protocols and validation procedures, researchers and scientists can ensure the quality and safety of ziprasidone drug substances and products.

References

  • Pavlovic, M., et al. (2011). Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms. Journal of AOAC INTERNATIONAL, 94(3), 793-802. [Link]

  • Singh, A., et al. (2007). A Rapid Stability-Indicating LC Method for Ziprasidone Hydrochloride.
  • Waters Corporation. (2012). Transfer of USP Methods for Impurities Analysis of Ziprasidone HCl between HPLC Systems and to UPLC. [Link]

  • Butzbach, D. M., et al. (2012). In vitro degradation of ziprasidone in human whole blood. Journal of Forensic Sciences, 57(5), 1338-1344. [Link]

  • Pavlovic, M., et al. (2011). Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms. PubMed, [Link]

  • Maziarz, M., et al. Transfer of Two USP Compendial Methods for Impurities of Ziprasidone HCl to a Single UPLC Method.
  • Pavlovic, M., et al. (2011). Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms.
  • Jancic-Stojanovic, B., et al. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules, 28(18), 6659. [Link]

  • PubChem. Ziprasidone. National Center for Biotechnology Information. [Link]

  • Reddy, G. S., et al. (2010). LC-UV and LC-MS study of stress degradation behavior of ziprasidone HCl and development of rapid UHPLC stability-indicating. Analytical Chemistry: An Indian Journal, 9(2), 270-279. [Link]

  • Google Patents. (2021).
  • SynThink Research Chemicals. Ziprasidone EP Impurities & USP Related Compounds. [Link]

  • Waters Corporation. Validation of a Method for the Separation of Ziprasidone and its Degradants Using Empower 2 with Method Validation Manager.
  • USP-NF. (2018). Ziprasidone Capsules.
  • USP 35. (2011). Ziprasidone Hydrochloride.
  • ResearchGate. (2019). Structures of the target molecules: aripiprazole, ziprasidone, and their impurities. [Link]

  • USP-NF. (2019). Ziprasidone Capsules.
  • Janković, M., et al. (2020). Influence of selected mobile phase properties on the TLC retention behavior of ziprasidone and its impurities.
  • PubChem. Ziprasidone Hydrochloride. National Center for Biotechnology Information. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • medicines.org.uk. (2016). Ziprasidone - Summary of Product Characteristics.

Sources

Recrystallization solvents for benzothiazole piperazine impurities

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Recrystallization Solvents and Protocols for the Purification of Benzothiazole Piperazine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Benzothiazole Piperazine Scaffolds

The benzothiazole-piperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1][2][3] The efficacy and safety of any Active Pharmaceutical Ingredient (API) are inextricably linked to its purity. Recrystallization stands as the most robust and scalable technique for the purification of solid APIs and their intermediates in the pharmaceutical industry.[4] It is a process that leverages differences in solubility to selectively isolate the desired compound from impurities, yielding a product with the required high-purity profile.

This guide provides a detailed exploration of the principles and practical applications of recrystallization for purifying benzothiazole piperazine derivatives. It moves beyond a simple list of steps to explain the underlying causality of experimental choices, empowering researchers to develop and optimize their own robust purification protocols.

Part 1: Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[5] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[5]

An ideal recrystallization process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtration (Optional): If insoluble impurities are present, they are removed by hot filtration.

  • Crystallization: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals.

  • Isolation: The purified crystals are separated from the mother liquor (which contains the soluble impurities) by vacuum filtration.[6]

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.[6]

  • Drying: The pure crystals are dried to remove residual solvent.[6]

The "Ideal" Recrystallization Solvent

The success of any recrystallization procedure hinges on the selection of an appropriate solvent.[7] An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.[8]

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., 0-5°C) to maximize recovery.[6]

  • Differential Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.[8]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[8]

  • Safety and Cost-Effectiveness: The solvent should be non-toxic, non-flammable, and economical, especially for large-scale applications.

Single-Solvent vs. Mixed-Solvent Systems
  • Single-Solvent Recrystallization: This is the preferred method when a single solvent meets all the necessary criteria. Alcohols like ethanol are common choices for moderately polar compounds.[9]

  • Mixed-Solvent (Binary) Recrystallization: This technique is employed when no single solvent is suitable. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[4] The impure compound is dissolved in a minimal amount of the hot "solvent," and the "anti-solvent" is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "solvent" is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common mixed-solvent systems include ethanol/water, acetone/water, and ethyl acetate/hexane.[10]

Part 2: Solvent Selection and Protocols for Benzothiazole Piperazine Derivatives

The benzothiazole piperazine core possesses both aromatic (benzothiazole) and aliphatic amine (piperazine) characteristics, lending it a moderate polarity. This structural feature guides the initial selection of potential recrystallization solvents.

Solvent Screening Protocol

Before committing to a large-scale recrystallization, a small-scale solvent screening is essential.

Objective: To identify a suitable solvent or solvent system for the recrystallization of a specific benzothiazole piperazine derivative.

Materials:

  • Impure benzothiazole piperazine derivative (approx. 50-100 mg)

  • A selection of solvents with varying polarities (see Table 1)

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the impure compound into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube in a heating block or water bath. Continue adding the solvent dropwise until the solid dissolves completely.[5]

  • Once a clear solution is obtained, remove the test tube from the heat and allow it to cool to room temperature.

  • After reaching room temperature, place the test tube in an ice bath to induce further crystallization.[5]

  • Evaluate the results: A good solvent will show poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.

Data Presentation: Solvent Properties

Table 1: Common Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityComments
n-Hexane69Non-polarGood anti-solvent for polar compounds.
Toluene111Non-polarUseful for compounds with aromatic rings.
Dichloromethane (DCM)40Moderately PolarHigh volatility; often used in mixed-solvent systems.
Ethyl Acetate (EtOAc)77Moderately PolarA versatile solvent for many organic compounds.
Acetone56Polar AproticGood solvent, often used with water as an anti-solvent.
Isopropanol (IPA)82Polar ProticA common choice for recrystallization.
Ethanol (EtOH)78Polar ProticExcellent general-purpose solvent for moderately polar compounds.[9]
Methanol (MeOH)65Polar ProticMore polar than ethanol; good for more polar compounds.
Water100Highly PolarOften used as an anti-solvent for organic compounds.

Part 3: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Benzothiazole Piperazine Derivative using Ethanol

Objective: To purify a benzothiazole piperazine derivative using ethanol as the recrystallization solvent.

Procedure:

  • Dissolution: Place the crude benzothiazole piperazine derivative into an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[11] Note: Using the minimum amount of solvent is crucial for maximizing yield.

  • Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to remove any residual mother liquor.[11]

  • Drying: Allow the crystals to air-dry on the filter paper under vacuum for a few minutes. Then, transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water

Objective: To purify a benzothiazole piperazine derivative that is highly soluble in ethanol but insoluble in water.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-solvent: While keeping the solution hot, add water dropwise until the solution just begins to turn cloudy (this is the "cloud point"). The cloudiness indicates that the solution is saturated and crystallization is about to begin.

  • Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4, 5, and 6 from Protocol 1, using the ethanol/water mixture (at the same ratio) as the cold wash solvent.

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Workflow

A Start: Impure Benzothiazole Piperazine Derivative B Select 3-5 Solvents (Varying Polarity) A->B C Test Solubility at Room Temp B->C D Insoluble? C->D E Test Solubility in Hot Solvent D->E Yes J Discard Solvent (Poor Choice) D->J No F Soluble? E->F G Cool Solution to 0-5°C F->G Yes K Consider for Mixed-Solvent System (as the 'Solvent') F->K No H Crystals Form? G->H I Solvent is Suitable for Single-Solvent Recrystallization H->I Yes H->J No

Caption: Workflow for initial solvent screening.

Diagram 2: Recrystallization Protocol Decision Tree

A Start: Crude Product B Perform Solvent Screen A->B C Ideal Single Solvent Found? B->C D Perform Single-Solvent Recrystallization (Protocol 1) C->D Yes E Identify a 'Solvent' (dissolves) & an 'Anti-Solvent' (precipitates)? C->E No H Purified Crystals D->H F Perform Mixed-Solvent Recrystallization (Protocol 2) E->F Yes G Re-evaluate Synthesis or Consider Chromatography E->G No F->H

Caption: Decision tree for selecting a recrystallization method.

Part 5: Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed crystal" of the pure compound.
"Oiling Out" - The solution is supersaturated above the melting point of the compound.- The boiling point of the solvent is too high.- Re-heat the solution to dissolve the oil.- Add a small amount of additional solvent.- Ensure slow cooling.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary.- Ensure the filtration apparatus is pre-heated.- Cool the solution for a longer period in an ice bath.
Colored Impurities - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Pharmaguideline. (2025, May 11). API Manufacturing: SOP for Recrystallization for API Purification – V 2.0. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2783. Available at: [Link]

  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. Available at: [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Tangeda, S. J., & Garlapati, A. (2013). Synthesis of New Benzothiazolopiperazines/Piperidines as Anti-Inflammatory Agents. Connect Journals. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Gürdal Hakgör, E. E., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Solubility of Things. (n.d.). Benzothiazole. Retrieved from [Link]

  • Nguyen, T. H. G., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[8][12]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (2024, September 10). Benzothiazine derivatives solubility?. Retrieved from [Link]

  • Semantic Scholar. (2018, October 27). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • PubMed. (2016, November 15). Design, synthesis, and AChE inhibitory activity of new benzothiazole-piperazines. Retrieved from [Link]

  • PubMed. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the TLC Separation of Mono- and Bis-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This comprehensive guide provides a detailed methodology for the separation and analysis of mono- and bis-substituted piperazine derivatives using Thin-Layer Chromatography (TLC). Piperazines are a critical scaffold in medicinal chemistry, and the ability to rapidly distinguish between substitution patterns is essential for reaction monitoring, impurity profiling, and purification strategy development.[1][2][3] This document moves beyond rote protocols to explain the underlying chemical principles, enabling researchers to intelligently develop and troubleshoot their own separation methods. We address the inherent challenges of chromatographing basic amines on silica gel and present robust, field-proven solutions.

Introduction: The Piperazine Challenge in Chromatography

The piperazine ring is a ubiquitous feature in pharmaceuticals, acting as a versatile scaffold for drugs targeting CNS disorders, infectious diseases, and cancer.[4] The synthesis of these molecules often yields a mixture of unreacted starting materials, mono-substituted intermediates, and the desired bis-substituted products. Distinguishing these species is paramount.

Thin-Layer Chromatography (TLC) offers a rapid, inexpensive, and highly effective means for this analysis.[4][5] However, the basic nature of the piperazine nitrogen atoms presents a significant challenge. The slightly acidic surface of standard silica gel (SiO₂) plates contains silanol groups (Si-OH) that can strongly and irreversibly bind to basic analytes.[6] This interaction leads to severe peak tailing (streaking), poor resolution, and inaccurate retention factor (Rƒ) values, rendering the analysis unreliable.[6][7]

This guide provides the strategic framework and detailed protocols to overcome these challenges and achieve clean, reproducible separations.

The Core Principle: Taming Basicity with Mobile Phase Modification

The key to successfully separating piperazine derivatives on silica gel is to suppress the undesirable ionic interactions between the basic analytes and the acidic stationary phase. This is most effectively achieved by modifying the mobile phase.

By adding a small percentage of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH) , to the eluent, the acidic silanol sites on the silica surface are neutralized.[6][8] The modifier base competitively binds to the active sites, preventing the piperazine analytes from doing so. This allows the separation to proceed based on the intended mechanism of polarity-based partitioning between the stationary and mobile phases, resulting in compact spots and reliable Rƒ values.

Experimental Workflow and Design

The logical flow for developing and executing a TLC separation of piperazine derivatives is outlined below. This workflow ensures that all critical parameters are considered for a robust and reproducible analysis.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_sample Sample Prep (Dilute in suitable solvent) spotting Spot Plate (Sample, Standards, Co-spot) prep_sample->spotting prep_eluent Eluent Prep (Mix solvents + basic modifier) develop Develop Plate (In saturated chamber) prep_eluent->develop prep_plate Plate Prep (Draw baseline) prep_plate->spotting spotting->develop dry Dry Plate develop->dry visualize_uv Visualize (UV) (Circle spots) dry->visualize_uv visualize_stain Visualize (Stain) (Dip/Spray & Heat) visualize_uv->visualize_stain calculate Calculate Rƒ visualize_stain->calculate interpret Interpret Results calculate->interpret

Caption: Workflow for TLC analysis of piperazine derivatives.

Detailed Protocols and Methodologies

These protocols provide a starting point for the analysis. Optimization will likely be required based on the specific substituents on the piperazine core.

Protocol 1: General Screening for Mono- vs. Bis-Substituted Piperazines

This method is an excellent starting point for differentiating between unsubstituted, mono-substituted, and bis-substituted piperazines, which typically have significant differences in polarity.

A. Materials

  • Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed TLC plates.[4][9][10]

  • Mobile Phase (Eluent): 95:5 (v/v) Dichloromethane (DCM) : Methanol (MeOH) + 1% Triethylamine (TEA).

  • Sample Preparation: Dissolve samples (crude reaction mixture, purified compounds) in a suitable solvent (e.g., DCM, Chloroform, or Ethyl Acetate) to a concentration of approximately 1-2 mg/mL.

  • Apparatus: TLC developing chamber, capillary spotters, UV lamp (254 nm), heating device (heat gun or hot plate).

B. Procedure

  • Plate Preparation: Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica.

  • Spotting: Using a capillary spotter, apply small spots (1-2 mm diameter) of your samples and standards onto the origin line. It is highly recommended to spot the mono-substituted starting material, the bis-substituted product, and the crude reaction mixture on the same plate. A "co-spot," where the starting material and reaction mixture are spotted on top of each other, is also invaluable for confirming identity.

  • Development: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[4] Close the chamber and let it equilibrate for 5-10 minutes. Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[7] Close the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood to evaporate all residual solvent.

C. Visualization and Analysis

  • UV Light: View the dried plate under a UV lamp at 254 nm.[11][12] Most aromatic and conjugated piperazine derivatives will appear as dark spots against the fluorescent green background. Circle the spots lightly with a pencil.[12]

  • Staining (Optional): For compounds that are not UV-active, a chemical stain is required.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as those with alcohol or alkene substituents. Prepare the stain by dissolving 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water. Briefly dip the plate in the solution and gently warm with a heat gun. Spots will appear as yellow/brown on a purple background.[11]

    • Ninhydrin Stain: Useful for visualizing primary or secondary amines. While the tertiary amines of the piperazine ring are not reactive, this stain is useful if the substituents themselves contain reactive amine groups.[13]

  • Rƒ Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rƒ value:

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[14]

Expected Results: In a normal-phase system like this, polarity is key. The least polar compound will travel the furthest up the plate (highest Rƒ).

  • Bis-substituted (non-polar groups): Highest Rƒ

  • Mono-substituted: Intermediate Rƒ

  • Unsubstituted Piperazine: Lowest Rƒ (highly polar, may remain on the baseline)

Protocol 2: High-Resolution Separation of Closely Related Analogs

When dealing with subtle structural differences (e.g., positional isomers or analogs with similar polarity), a different solvent system may be required to achieve baseline separation. The systems provided by the UNODC are robust and well-validated for various piperazine derivatives.[4]

A. Recommended Solvent Systems The following table summarizes mobile phases that provide different selectivities. Always include a basic modifier (e.g., 1-2% TEA or NH₄OH) if not already specified.

System IDComposition (v/v/v)PolarityBest Suited For
SYS-A Ethyl Acetate / Methanol / NH₄OH (85:10:5)HighSeparating polar piperazine derivatives.
SYS-B Chloroform / Methanol (90:10) + 1% NH₄OHMediumGeneral purpose screening, good for aromatic substituents.
SYS-C Acetone / Chloroform (1:1)Medium-LowLess polar derivatives, good resolution for many analogs.[15]
SYS-D Ethyl Acetate / Hexane (1:1) + 1% TEALowSeparation of very non-polar or protected piperazines.

Data adapted from multiple sources, including the UNODC Recommended Methods.[4]

B. Procedure & Analysis Follow the procedure outlined in Protocol 1, substituting the desired mobile phase from the table above. It is essential to run reference standards on the same plate for reliable identification.[4]

Data Interpretation and Troubleshooting

ProblemObservationProbable Cause(s)Solution(s)
Streaking/Tailing Spots are elongated vertically instead of being compact circles.1. Insufficient basic modifier. 2. Sample is too concentrated.[7] 3. Compound is unstable on silica.1. Increase TEA or NH₄OH concentration to 2-3%. 2. Dilute the sample and re-spot. 3. Run a 2D TLC to check for degradation.
Poor Resolution Spots are too close together or overlap.Mobile phase polarity is not optimal.Change the solvent system. If Rƒ values are high (>0.8), decrease eluent polarity. If Rƒ values are low (<0.2), increase eluent polarity.
Spots at Baseline All spots remain at the origin.Mobile phase is not polar enough to move the compounds.Increase the polarity of the mobile phase (e.g., increase the percentage of methanol).
Spots at Solvent Front All spots run to the top of the plate.Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., add more DCM, Hexane, or Ethyl Acetate).

Conclusion

The successful TLC separation of mono- and bis-substituted piperazines is readily achievable through the strategic use of a basic mobile phase modifier. By neutralizing the acidic silica surface, tailing is eliminated, and separation proceeds based on the polarity of the analytes. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers in drug discovery and development, enabling rapid and reliable analysis of this critical class of compounds. For quantitative analysis or the profiling of trace-level impurities, transitioning the developed method to High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) is recommended.[2][16]

References

  • Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. (2020).
  • United Nations Office on Drugs and Crime (UNODC).
  • ChemRxiv.
  • ACS Publications. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2017).
  • Chemistry LibreTexts.
  • ResearchGate. Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. (2025).
  • University of Rochester, Department of Chemistry.
  • PMC (PubMed Central). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016).
  • Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016).
  • ChemBAM. TLC troubleshooting.
  • IntechOpen.
  • Chemistry LibreTexts. 2.1.
  • Preprints.org. Enhanced Thin-Layer Chromatography of Amino Acids Using Mixed Hydrotropic Solutions. (2024).
  • Fisher Scientific.
  • ResearchGate.
  • PubMed.
  • SWGDrug. Thin Layer Chromatography (TLC)
  • YouTube.
  • Biomedical Journal of Scientific & Technical Research.

Sources

Navigating the Chromatic Landscape: A Guide to UV Wavelength Selection for Benzothiazole Piperazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting the optimal UV detection wavelengths for the analysis of benzothiazole piperazine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry, and their accurate quantification by High-Performance Liquid Chromatography with UV detection (HPLC-UV) is paramount. This document moves beyond a simple recitation of methods, delving into the underlying photophysical principles that govern UV absorbance in these molecules. It offers a self-validating workflow for wavelength selection, ensuring robust and reliable analytical results.

Introduction: The Analytical Imperative for Benzothiazole Piperazine Derivatives

The fusion of the benzothiazole and piperazine rings creates a privileged scaffold in modern drug discovery. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including potential applications in neurodegenerative diseases and oncology. As these candidates advance through the development pipeline, the need for precise and accurate analytical methods for their quantification and purity assessment becomes critical. HPLC with UV detection stands as a cornerstone technique due to its robustness, cost-effectiveness, and wide applicability.

The crux of a successful HPLC-UV method lies in the judicious selection of the detection wavelength. This choice directly impacts the sensitivity, selectivity, and linearity of the analysis. A suboptimal wavelength can lead to poor signal-to-noise ratios, inaccurate quantification, and the potential to overlook critical impurities. This guide will equip the analyst with the theoretical knowledge and practical protocols to confidently select and validate the most appropriate UV detection wavelength for their specific benzothiazole piperazine analyte.

The Photophysical Basis of UV Detection: A Primer for the Analyst

The ability of a molecule to absorb UV radiation is contingent upon the presence of chromophores—functional groups containing electrons that can be promoted from a ground state to a higher energy excited state. In benzothiazole piperazine derivatives, the key chromophore is the benzothiazole ring system itself. The aromatic nature and the presence of heteroatoms (nitrogen and sulfur) with non-bonding electrons create a conjugated system ripe for electronic transitions.

The unsubstituted benzothiazole molecule exhibits several absorption bands, with maxima around 220 nm, 250 nm, and 285 nm. However, the true analytical value comes from the significant bathochromic shifts (shifts to longer, more analytically useful wavelengths) that occur when various substituents are added to this core structure. These shifts are a direct consequence of extending the conjugated π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In contrast, the piperazine ring, being a saturated heterocycle, does not possess a chromophore and therefore does not absorb UV light in the typical analytical range (200-400 nm). Its presence, however, can influence the electronic properties of the benzothiazole system it is attached to, potentially causing subtle shifts in the absorption spectrum. For analytical purposes where the piperazine moiety itself needs to be detected, a pre-column derivatization step to introduce a chromophore is necessary.

The interplay of these structural features means that each unique benzothiazole piperazine derivative will have a characteristic UV-Vis absorption spectrum. The goal of the analyst is to identify the wavelength of maximum absorbance (λmax), as this point offers the highest sensitivity for detection.

A Systematic Approach to Wavelength Selection: A Validating Workflow

The process of selecting the optimal UV detection wavelength should be a systematic and data-driven endeavor. The following workflow provides a robust framework for achieving this.

Figure 1: A systematic workflow for the selection of an optimal UV detection wavelength for benzothiazole piperazine derivatives.

Experimental Protocols: From Theory to Practice

Protocol for Determination of λmax

This protocol outlines the steps to experimentally determine the wavelength of maximum absorbance for a novel benzothiazole piperazine compound.

Objective: To obtain the full UV-Vis absorption spectrum of the analyte and identify the λmax.

Materials:

  • Benzothiazole piperazine analyte of interest

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the analyte and has a low UV cutoff wavelength. Acetonitrile (UV cutoff ~190 nm) and methanol (UV cutoff ~205 nm) are common choices. Ensure the chosen solvent does not interact with the analyte in a way that alters its chromophore.

  • Stock Solution Preparation: Accurately weigh a small amount of the analyte and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution to a concentration that will give an absorbance reading in the range of 0.5 to 1.5 AU at the λmax. This typically falls in the low µg/mL range.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

    • Set the instrument to scan a wavelength range appropriate for aromatic compounds, typically from 200 nm to 400 nm.

  • Blanking the Instrument: Fill a quartz cuvette with the same solvent used to prepare the working solution. Place it in the spectrophotometer and perform a baseline correction or "zero" the instrument across the entire scanned wavelength range.

  • Sample Measurement: Rinse the sample cuvette with a small amount of the working solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the full UV-Vis spectrum.

  • Data Analysis:

    • Examine the resulting spectrum to identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Note any other significant absorption maxima or shoulders in the spectrum, as these may be useful for multi-wavelength detection or for differentiating between closely related compounds.

Considerations for HPLC Method Development

Once the λmax is determined, it is the primary candidate for the detection wavelength in your HPLC method. However, several other factors must be considered:

  • Impurity Profile: If impurities are known to be present, it is advantageous to use a diode array detector (DAD) or a programmable UV detector to monitor multiple wavelengths. This can help in detecting impurities that may have different spectral properties from the main analyte. Sometimes, a wavelength on the shoulder of the main peak may provide better selectivity for a critical impurity.

  • Mobile Phase Effects: The composition of the mobile phase can influence the UV spectrum of an analyte. It is good practice to confirm the λmax in the intended mobile phase, especially if it contains buffers or additives that might alter the pH or polarity.

  • Solvent UV Cutoff: Always ensure that the chosen detection wavelength is significantly above the UV cutoff of the mobile phase components to minimize baseline noise and interference.

Data Presentation: A Survey of Benzothiazole Piperazine Wavelengths

The following table summarizes the UV detection wavelengths reported in the literature for various benzothiazole piperazine derivatives and related structures. This serves as a useful starting point for analysts working with similar compounds.

Compound Class/DerivativeReported Detection Wavelength(s) (nm)Notes
Unsubstituted Benzothiazole250, 284, 296Fundamental spectrum in alcohol.
Substituted Benzothiazoles320 - 416The λmax is highly dependent on the nature and position of electron-donating or electron-withdrawing groups, leading to significant bathochromic shifts.
Piperazine (derivatized with NBD-Cl)340Piperazine itself is not UV-active. Derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a UV-active product for analysis.
Piperazine (derivatized with p-benzoquinone)516Another colorimetric derivatization method for piperazine.
Piperazine (derivatized with 3,5-dinitrosalicylic acid)410A spectrophotometric method based on a proton transfer reaction.
Various Piperazine Derivatives (in seized materials)210.4, 230.4Wavelengths used for the simultaneous detection of multiple piperazine derivatives in complex mixtures.
Piperidine-Substituted Benzothiazole Derivatives362 - 381These derivatives show absorption in the near-UV range, indicating the influence of the substituent on the benz

Application Note: Preparation and Stabilization of Ziprasidone Impurity Stock Solutions

[1]

Introduction: The Solubility Challenge

Ziprasidone Hydrochloride is an atypical antipsychotic exhibiting poor aqueous solubility and high lipophilicity (LogP ~3.8). Its chemical structure, containing a piperazine ring and a benzisothiazole moiety, makes it susceptible to specific degradation pathways, primarily oxidative degradation (forming Ziprasidone N-oxide) and reductive cleavage .[1]

For accurate impurity profiling, the preparation of stock solutions is not merely a weighing exercise; it is a thermodynamic challenge. Standard solvents often fail to keep significantly different polarities of impurities (e.g., the highly polar "Open Ring" impurity vs. the non-polar "Dimer") in solution without inducing degradation.

This protocol details a Universal Acidified Solvent System designed to solubilize the API and its primary pharmacopeial impurities (USP/EP) while mitigating oxidative stress.

Key Impurities Covered
Impurity CodeCommon NameChemical CharacteristicSolubility Challenge
Impurity A (USP/EP)BITPCleavage productModerate; pH dependent
Impurity B (USP/EP)Zip-OxideOxidative degradantSimilar to API; light sensitive
Impurity C (USP)DimerHigh MW aggregateVery Poor ; requires strong organic solvent
Impurity F (USP)Chloro-oxindoleSynthetic intermediateModerate

Strategic Solvent Selection

The choice of diluent dictates the stability of the stock solution. Neutral organic solvents (pure Methanol or Acetonitrile) often lead to precipitation of the salt forms over time.

The "Universal" Diluent (Diluent A)

Composition: Methanol : Water : Hydrochloric Acid (48 : 40 : 0.04% v/v/v) [Modified from standard literature]

  • Mechanistic Insight: The trace HCl ensures the piperazine nitrogen remains protonated, significantly enhancing solubility in the aqueous fraction. The high methanol content prevents the precipitation of the lipophilic benzisothiazole tail.

  • Application: Suitable for Ziprasidone HCl, Impurity A, B, and F.

The "High-Solvency" Diluent (Diluent B)[2]

Composition: Dimethyl Sulfoxide (DMSO) : Methanol (1 : 9 v/v)[1]

  • Mechanistic Insight: DMSO breaks strong intermolecular hydrophobic interactions common in the Dimer (Impurity C) . Methanol is added to reduce viscosity and prevent peak broadening during HPLC injection.

  • Application: Specifically for Impurity C (Dimer) and highly concentrated stock solutions (>1 mg/mL).

Preparation Protocols

General Equipment & Materials[4]
  • Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

  • Glassware: Amber volumetric flasks (Class A) are mandatory to prevent photo-degradation.[1]

  • Sonication: Bath sonicator with temperature control (maintain <30°C).

  • Filters: 0.22 µm PVDF or PTFE syringe filters (Nylon is acceptable but can bind certain hydrophobic dimers).[1]

Protocol A: Preparation of Ziprasidone HCl Stock (1.0 mg/mL)

Objective: Create a stable reference standard stock.

  • Weighing: Accurately weigh 50.0 mg of Ziprasidone Hydrochloride Monohydrate reference standard into a 50 mL Amber volumetric flask.

  • Initial Dissolution: Add 30 mL of Diluent A (Acidified MeOH/Water).

  • Dispersion: Vortex for 30 seconds to disperse clumps.

  • Solubilization: Sonicate for 10–15 minutes.

    • Critical Control Point: Monitor bath temperature. If T > 30°C, replace water. Heat promotes oxidative degradation to Impurity B.

  • Make up: Allow solution to return to room temperature. Dilute to volume with Diluent A. Mix by inversion (10x).

Protocol B: Preparation of Impurity Stock Solutions (0.1 mg/mL)

Objective: Prepare individual stocks for Impurities A, B, and F.

  • Weighing: Weigh 5.0 mg of the respective Impurity Reference Standard into a 50 mL Amber volumetric flask.

  • Dissolution: Add 25 mL of Diluent A .

  • Sonication: Sonicate for 5 minutes. These impurities generally dissolve faster than the parent API.

  • Make up: Dilute to volume with Diluent A.

Protocol C: Preparation of Impurity C (Dimer) Stock

Objective: Solubilize the hydrophobic dimer without precipitation.

  • Weighing: Weigh 5.0 mg of Impurity C Reference Standard into a 50 mL Amber volumetric flask.

  • Primary Solubilization: Add 2.0 mL of pure DMSO . Swirl gently until visually dissolved.

    • Note: The dimer requires the high dielectric constant of DMSO to dissociate.

  • Stabilization: Add 20 mL of Methanol. Vortex immediately.

  • Make up: Dilute to volume with Methanol.

    • Caution: Do not use water in this stock solution; it may cause micro-precipitation of the dimer.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the preparation workflow.

Ziprasidone_Stock_PrepStartSelect AnalyteCheck_TypeIdentify Compound TypeStart->Check_TypeAPI_GrpZiprasidone HClImpurity A, B, FCheck_Type->API_GrpSalt/PolarDimer_GrpImpurity C (Dimer)High LogP AnalogsCheck_Type->Dimer_GrpHydrophobicDiluent_ADiluent A:MeOH : Water : HCl(48 : 40 : 0.04)API_Grp->Diluent_ADiluent_BDiluent B:DMSO : MeOH(1 : 9)Dimer_Grp->Diluent_BProcess_A1. Weigh Sample2. Add 60% Vol Diluent A3. Sonicate (Max 30°C)4. Dilute to VolDiluent_A->Process_AProcess_B1. Weigh Sample2. Dissolve in 100% DMSO3. Dilute with MeOH4. NO WATER ADDITIONDiluent_B->Process_BQC_CheckQC Verification(UV/HPLC @ 250 nm)Process_A->QC_CheckProcess_B->QC_CheckStorageStorage:Amber Vial, -20°CProtect from LightQC_Check->StoragePass

Caption: Decision tree for solvent selection based on impurity polarity, ensuring solubility and stability.

Quality Control & Validation

Every stock solution must be verified before use in critical assays.

System Suitability Check (HPLC)

Inject the prepared stock (diluted to working concentration, e.g., 20 µg/mL) into the HPLC.

  • Column: C18 (e.g., Waters XBridge or Acquity BEH), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient of Phosphate Buffer (pH 3.0) and Acetonitrile.[2][3][4][5][6][7][8]

  • Wavelength: 250 nm (Universal detection for Ziprasidone impurities).[3][4]

  • Acceptance Criteria:

    • Purity: > 98.0% area.[1][9][6][10]

    • Impurity B Content: < 0.5% (High levels indicate oxidative degradation during prep).

Stability Profile
  • Ambient (25°C): Stable for 24 hours in Amber glassware.

  • Refrigerated (2-8°C): Stable for 7 days.

  • Frozen (-20°C): Stable for 1-3 months.[1]

    • Note: Impurity C (Dimer) in DMSO/MeOH must be checked for precipitation after thawing. Sonicate for 2 mins if necessary.

References

  • United States Pharmacopeia (USP). Ziprasidone Hydrochloride Monograph.[9][2] USP-NF.[1] [1]

  • European Pharmacopoeia (Ph.[11][12] Eur.). Ziprasidone Hydrochloride Monohydrate.[9][10] 10th Edition. [1]

  • Jančić-Stojanović, B., et al. (2011).[1] "Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms." Journal of Chromatographic Science, 49(5), 389-394.[1] [1]

  • Cayman Chemical. Ziprasidone (hydrochloride hydrate) Product Information & Solubility.[1]

  • SynThink Research Chemicals. Ziprasidone EP Impurities & USP Related Compounds.

Troubleshooting & Optimization

High backpressure issues with benzothiazole precipitates in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to diagnosing, resolving, and preventing high backpressure issues in Liquid Chromatography-Mass Spectrometry (LC-MS) systems caused by the precipitation of benzothiazole-containing compounds. As a Senior Application Scientist, this guide is structured to offer not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental work.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section is designed to help you quickly assess your situation and determine if benzothiazole precipitation is the likely cause of your high backpressure woes.

Q1: My LC-MS system pressure has suddenly and significantly increased. What are the immediate signs that this might be due to compound precipitation?

A sudden, sharp increase in system backpressure, especially during a gradient or shortly after sample injection, is a classic symptom of a clog.[1][2] If this pressure increase is reproducible with the same sample or sample type, and particularly if your analytes are benzothiazole derivatives, precipitation is a strong suspect. Another key indicator is observing peak shape distortion, such as tailing or splitting, for early eluting peaks, which can occur when the sample solvent is incompatible with the mobile phase, leading to on-column precipitation.[3]

Q2: Are benzothiazole-containing compounds particularly prone to precipitation in LC-MS systems?

Yes, they can be. Benzothiazoles are a class of heterocyclic compounds whose solubility is often highly dependent on pH and solvent composition.[4] Many benzothiazole derivatives are basic in nature. This means their charge state, and consequently their solubility in the aqueous mobile phase, can change dramatically with small shifts in pH.[5][6] Injecting a sample dissolved in a high-organic solvent (like 100% Acetonitrile or DMSO) into a mobile phase with a high aqueous content can cause the compound to rapidly "crash out" of solution, forming a precipitate that clogs the system.[7]

Q3: My high pressure issue started after I switched to a new batch of samples or a new mobile phase buffer. Could this be related?

Absolutely. This is a critical piece of diagnostic information.

  • New Samples: If your new samples involve different benzothiazole derivatives or are prepared in a different diluent, their solubility characteristics may be different.

  • New Buffer: Switching buffer systems, for instance from ammonium formate to a phosphate-based buffer, can be a direct cause. Phosphate buffers are known to have poor solubility in high concentrations of organic solvents, especially acetonitrile, and can precipitate during a gradient run, leading to system clogs.[8][9]

Part 2: Root Cause Analysis - The "Why" Behind the Clog

Understanding the mechanism of precipitation is key to both solving the immediate problem and preventing its recurrence.

Q4: What is the primary chemical mechanism causing my benzothiazole analyte to precipitate?

The primary mechanism is typically a rapid decrease in the analyte's solubility as it travels from the autosampler into the column. This is governed by two main factors: solvent incompatibility and pH mismatch .

  • Solvent Incompatibility: Many benzothiazoles are more soluble in organic solvents. If your sample is dissolved in a strong solvent (e.g., DMSO, 100% ACN) and injected into a weaker, highly aqueous mobile phase at the start of your gradient, the sudden change in solvent environment can cause the compound to precipitate.[7]

  • pH and Ionization: As weak bases, many benzothiazoles are protonated and more soluble at lower pH (typically pH < pKa). If your mobile phase pH is near or above the pKa of your compound, it will exist in its neutral, less polar, and often less water-soluble form. This can lead to precipitation, especially in the aqueous portion of the mobile phase.[5][6][10]

The following diagram illustrates the decision process when troubleshooting high backpressure.

A High Backpressure Observed B Remove Column & Replace with Union A->B C Run System Flow B->C D Pressure Return to Normal System Baseline? C->D E YES: Clog is in the Column or Guard Column D->E Yes F NO: Clog is in the System (Pre-Column) D->F No G Proceed to Column Cleaning Protocol (Section 3.2) E->G H Systematically Check Components: 1. In-line filter 2. Autosampler loop/needle 3. Pump check valves 4. Tubing F->H I Proceed to System Flushing Protocol (Section 3.3) H->I

Caption: Troubleshooting workflow for isolating the source of high backpressure.

Q5: How does my choice of mobile phase buffer contribute to precipitation?

Buffer choice is critical. While buffers are necessary to control pH, they can be a source of precipitation themselves.

  • Phosphate Buffers: As previously mentioned, sodium and potassium phosphate buffers have limited solubility in high percentages of organic solvents. A gradient that ramps up to >70% acetonitrile can easily cause these buffers to salt out.[8][9]

  • Volatile Buffers: For LC-MS, volatile buffers like ammonium formate or ammonium acetate are preferred. They are generally more soluble in organic solvents and are compatible with the mass spectrometer.[11]

The table below summarizes the general solubility limits for common HPLC buffers.

Buffer TypeTypical Organic ModifierPrecipitation Risk Threshold (% Organic)Suitability for MS
Potassium Phosphate Acetonitrile~70% [9]No
Potassium Phosphate Methanol~80% [9]No
Ammonium Phosphate Acetonitrile/Methanol~85% [9]No
Ammonium Formate Acetonitrile/Methanol>95% Yes
Ammonium Acetate Acetonitrile/Methanol>95% Yes
Formic Acid Acetonitrile/MethanolNo significant risk Yes

Part 3: Troubleshooting and Resolution Protocols

This section provides actionable, step-by-step protocols for resolving high backpressure caused by precipitates.

Q6: I've confirmed the clog is likely due to precipitation. What is the first protocol I should follow?

The first step is to systematically isolate the location of the clog. Do not immediately assume the column is the problem.

Protocol 3.1: Systematic Clog Isolation
  • Record the Current State: Note the current pressure, mobile phase composition, and flow rate.

  • Stop the Flow: Gradually ramp down the flow rate to zero.

  • Disconnect the Column: Carefully disconnect the analytical column from the system.

  • Replace with a Union: Install a zero-dead-volume union (e.g., a PEEK union) where the column was connected.

  • Initiate Flow: Start the flow at a low rate (e.g., 0.1 mL/min) and gradually increase it to your method's typical flow rate.

  • Analyze the Pressure:

    • If the pressure returns to a normal, low value (typically <20 bar for UHPLC systems): The clog is located in your analytical column or an attached guard column. Proceed to Protocol 3.2 .[2]

    • If the pressure remains high: The clog is in the system components before the column (e.g., injector, tubing, in-line filter). Proceed to Protocol 3.3 .[2]

Q7: The clog is in my column. How can I safely clean it?

Protocol 3.2: Column Cleaning and Regeneration

This protocol uses a series of increasingly strong organic solvents to dissolve the precipitate. Important: Always check your column's user manual for pH, pressure, and solvent compatibility limitations.[12] If the manufacturer allows it, reversing the column for cleaning can be more effective.

  • Disconnect from Detector: Disconnect the column outlet from the mass spectrometer to avoid contaminating the source. Direct the flow to a waste container.

  • Initial Aqueous Wash: Flush the column with 10-20 column volumes of your mobile phase A (without buffer salts, e.g., 95:5 Water:Acetonitrile). This removes any buffer salts that could precipitate in strong organic solvent.[12]

  • Intermediate Solvent Wash: Flush with 20 column volumes of Isopropanol (IPA). IPA is an excellent intermediate solvent that is miscible with both aqueous and strong organic phases and is effective at dissolving many organic precipitates.[13]

  • Strong Solvent Wash: If the pressure has not subsided, flush with a stronger solvent compatible with your stationary phase. For reversed-phase columns, this could be:

    • Tetrahydrofuran (THF) - Check for PEEK incompatibility in your system.[2]

    • Dichloromethane (DCM)

    • Hexane

    • Always flush with IPA after using immiscible solvents like DCM or Hexane before returning to your reversed-phase mobile phase.

  • Re-equilibration: Once the pressure has returned to normal, flush with IPA (20 volumes), then your mobile phase B (e.g., 95:5 Acetonitrile:Water) for 20 volumes, and finally re-equilibrate with your starting mobile phase conditions for at least 30 column volumes.

Q8: The clog is in my LC system. What is the flushing procedure?

Protocol 3.3: Full System Decontamination Flush

This procedure should be performed with the column removed and replaced by a union.

  • Place all solvent lines (A, B, C, D) into a bottle of fresh, HPLC-grade Isopropanol (IPA). [13]

  • Purge Pumps: Systematically purge each pump line to ensure they are filled with IPA.

  • Low-Flow Overnight Flush: Set the pumps to deliver 100% IPA at a very low flow rate (e.g., 0.1-0.2 mL/min) and let it run overnight (12-16 hours). This extended "soak" helps dissolve stubborn precipitates throughout the system, including the autosampler and connecting tubing.[13]

  • High-Flow Flush: Increase the flow rate to 1-2 mL/min for 30-60 minutes to flush out any dislodged material.

  • Return to Mobile Phase: Replace the IPA with your normal mobile phases, purge the pumps again, and flush the system thoroughly to re-equilibrate.

  • Isolate Further (if needed): If pressure is still high, the clog is likely in a specific component like a frit or check valve, which may require manual cleaning or replacement.

The following diagram illustrates the chemical logic behind benzothiazole precipitation.

cluster_0 Low pH / High Aqueous Mobile Phase cluster_1 High pH / High Organic Mobile Phase A Benzothiazole-NH+ (Protonated, Charged) B High Solubility (Stays in Solution) A->B Favored State C Benzothiazole-N (Neutral, Uncharged) D Low Solubility (Prone to Precipitation) C->D Favored State Precipitate Precipitate Forms -> High Backpressure D->Precipitate Injection Injection of Sample (e.g., in 100% ACN) Injection->C Introduced to Mobile Phase with pH near/above pKa

Caption: The influence of pH on benzothiazole solubility and precipitation risk.

Part 4: Proactive Prevention Strategies

The best troubleshooting is avoiding the problem in the first place.

Q9: How can I modify my sample preparation to prevent precipitation upon injection?

The golden rule is to match the sample diluent to the initial mobile phase as closely as possible. [7]

  • Avoid 100% Organic: Never use 100% DMSO or ACN as a sample diluent if your starting mobile phase is highly aqueous (e.g., 95% water).

  • Ideal Diluent: The ideal diluent is your starting mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid).

  • If solubility is an issue: If your compound is not soluble in the initial mobile phase, use the minimum amount of organic solvent necessary to dissolve it, then dilute with the aqueous component. Always test the solubility of your final dilution in a vial before injecting.

Q10: What are the best practices for method development to avoid these issues long-term?

  • Use MS-Friendly Buffers: Stick to volatile buffers like ammonium formate or acetate, or use formic acid. Avoid phosphate buffers entirely if your gradient exceeds 70% organic.[8][11][14]

  • Control pH: Ensure your mobile phase pH is at least 1-2 pH units below the pKa of your basic benzothiazole analyte to keep it in its protonated, more soluble form.[6]

  • Use Guard Columns and In-line Filters: These are inexpensive "sacrificial" parts that protect your expensive analytical column from particulates.[3][12]

  • Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before placing them in the autosampler to remove any existing particulates.[7]

  • Implement Regular Flushing: Do not let buffered mobile phases sit in the system overnight or over weekends. Flush the system and column with a high-organic, non-buffered solvent before shutdown.[12][15]

By understanding the chemical nature of benzothiazole compounds and implementing these systematic troubleshooting and preventative strategies, you can minimize downtime and ensure the generation of high-quality, reliable LC-MS data.

References

  • (No Source Available)
  • Phenomenex. (n.d.). Maintenance and Care of HPLC Columns in Chromatography.
  • MicroSolv Technology Corporation. (2026, February 15). Phosphate Precipitation Risks in HPLC Columns.
  • Restek Corporation. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems.
  • Sait, S. S. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase? ResearchGate.
  • ZefSci. (2025, May 6). 14 Best Practices for LCMS Troubleshooting.
  • (No Source Available)
  • Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
  • KNAUER Wissenschaftliche Geräte GmbH. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Stoll, D. & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • (No Source Available)
  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems.
  • (No Source Available)
  • Restek Corporation. (2017). Diagnosing and Preventing High Back Pressure Problems in LC Systems.
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • SCIEX. (2023, October 18). What is the best way to flush a liquid chromatography system to remove contamination?
  • Restek Corporation. (2020, October 27). Diagnosing and Preventing High Back Pressure in LC Systems.
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Kumar, G., Singh, S., Negi, M., & Abhishek. (2024, May 9). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • (No Source Available)
  • (No Source Available)
  • ResearchGate. (n.d.). Effect of pH on fluorescence intensity ratio of benzothiazole derivatives.
  • (No Source Available)
  • (No Source Available)
  • Scientific Research Publishing. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives.

Sources

Validation & Comparative

Comparative NMR Profiling: N,N'-Bis-(1,2-benzisothiazol-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative spectral analysis of N,N'-Bis-(1,2-benzisothiazol-3-yl)piperazine , a critical impurity often encountered in the synthesis of the antipsychotic drug Ziprasidone.

Important Nomenclature Clarification: While frequently referred to in commercial catalogs as N,N'-Bis-(benzothiazol-3-yl)piperazine, the chemically accurate IUPAC designation is 1,4-Bis(1,2-benzisothiazol-3-yl)piperazine . The "3-yl" linkage confirms the presence of the 1,2-benzisothiazole ring (characteristic of Ziprasidone), as a standard benzothiazole (1,3-thiazole) would typically link at the 2-position. This guide focuses on the 1,2-benzisothiazole derivative (Ziprasidone EP Impurity P).[1][2][3]

Executive Summary & Application Context

In the synthesis of aryl-piperazine therapeutics (e.g., Ziprasidone, Perospirone), the reaction between piperazine and 3-chloro-1,2-benzisothiazole is intended to produce the mono-substituted intermediate. However, deviations in stoichiometry or temperature lead to the formation of the symmetrical dimer: N,N'-Bis-(1,2-benzisothiazol-3-yl)piperazine (herein referred to as the Bis-Impurity ).

Why this analysis matters:

  • Process Control: The Bis-Impurity is a " process-related impurity" that must be quantified under ICH Q3A(R2) guidelines.

  • Spectral Masking: Due to structural symmetry, its NMR signals can overlap with the active pharmaceutical ingredient (API), leading to integration errors if not resolved.

  • Solubility: The Bis-Impurity often exhibits poor solubility compared to the mono-substituted product, requiring specific deuterated solvents (e.g., DMSO-d6 + TFA) for accurate analysis.

Structural & Spectral Logic

The core differentiator between the desired mono-substituted intermediate and the Bis-Impurity is molecular symmetry .

  • Mono-Substituted (Target):

    
     symmetry (local). The piperazine ring has two distinct proton environments (
    
    
    
    adjacent to the aromatic ring,
    
    
    adjacent to the secondary amine).
  • Bis-Impurity (Byproduct):

    
     or 
    
    
    
    symmetry. The molecule is centrosymmetric. All four methylene groups in the piperazine ring become chemically equivalent (or magnetically isochronous), resulting in a simplified spectrum.
Reaction Pathway & Impurity Formation

The following diagram illustrates the bifurcation point where the impurity is generated.

G Piperazine Piperazine (Nucleophile) Mono Mono-Substituted Intermediate (Target Precursor) Piperazine->Mono 1.0 eq Electrophile Controlled Temp Benzisothiazole 3-Chloro-1,2-benzisothiazole (Electrophile) Benzisothiazole->Mono Bis Bis-Impurity (Symmetrical Dimer) Mono->Bis Excess Electrophile or High Temp Ziprasidone Ziprasidone (Final Drug) Mono->Ziprasidone Alkylation w/ chloro-oxindole

Figure 1: Bifurcation pathway showing the origin of the symmetrical Bis-Impurity during the nucleophilic substitution step.

Comparative NMR Data Analysis

The following data compares the Bis-Impurity against the Mono-substituted intermediate (3-(1-piperazinyl)-1,2-benzisothiazole).

Proton ( H) NMR Comparison

Solvent: DMSO-d6 (Recommended due to low solubility of the Bis-Impurity).

FeatureMono-Substituted (Target)Bis-Impurity (The Dimer)Diagnostic Shift
Piperazine Region Two distinct triplets (or multiplets)Single Singlet (broad)Collapse of Symmetry
Shift (

)

ppm (4H,

-NH)

ppm (4H,

-Ar)

ppm (8H,

-Ar)
The disappearance of the upfield signal (2.9 ppm) confirms double substitution.
Amine Proton Broad singlet at

ppm (if salt) or broad exchangeable peak
Absent Lack of NH signal is definitive for the Bis-species.
Aromatic Region 4 Protons (Integration ratio 1:1 to piperazine halves)8 Protons (Integration ratio 1:1 to piperazine total)Pattern is identical, but integration relative to solvent/standard differs.
Aromatic Pattern Doublet (

), Doublet (

), Two Triplets (

)
Identical pattern (magnetic equivalence preserves the splitting).No significant change in aromatic shifts.
Carbon ( C) NMR Comparison

The symmetry of the Bis-Impurity results in a carbon spectrum that looks deceptively simple—it has the same number of peaks as the mono-substituted compound, but the chemical shifts of the aliphatic carbons reveal the difference.

Carbon TypeMono-Substituted (

ppm)
Bis-Impurity (

ppm)
Mechanistic Insight
C3 (Ipso-N)


C=N bond of the isothiazole ring.
Piperazine

Two Signals:

and

One Signal:

Both methylene carbons are now adjacent to an electron-withdrawing aromatic ring.
Aromatic CH 128.0, 125.0, 124.0, 121.0UnchangedDistant from the substitution site.

Experimental Protocols

Protocol A: Sample Preparation for NMR (Solubility Management)

The Bis-Impurity is highly crystalline and sparingly soluble in standard chloroform (


).
  • Solvent Selection: Use DMSO-d6 for routine analysis. If signals are broad due to restricted rotation or aggregation, add 1-2 drops of TFA-d (Trifluoroacetic acid-d) .

    • Why TFA? Protonation of the benzisothiazole nitrogens breaks intermolecular H-bonding/stacking, sharpening the lines and improving solubility.

  • Concentration: Prepare a saturated solution (

    
     mg in 0.6 mL). Sonicate at 40°C for 10 minutes. Filter through glass wool if undissolved solids remain to prevent field inhomogeneity.
    
Protocol B: Rapid Identification Workflow

Use this logic gate to confirm the impurity in a crude reaction mixture:

  • Acquire

    
    H NMR. 
    
  • Check 2.5 – 3.0 ppm region:

    • Signal Present?

      
       Mono-substituted product or unreacted piperazine is present.[4]
      
    • Signal Absent?

      
       Check 3.6 – 3.8 ppm.
      
  • Check 3.6 – 3.8 ppm region:

    • Strong Singlet?

      
      Bis-Impurity confirmed. 
      
    • Two Triplets?

      
       Likely the Mono-substituted product (if the 2.9 ppm signal was obscured).
      
  • Integration Check: Normalize the aromatic doublet at

    
     ppm to 2.0.
    
    • If Piperazine signal integrates to 4.0

      
      Bis-Impurity .
      
    • If Piperazine signal integrates to 2.0 (for the downfield part)

      
      Mono-Product .
      

References

  • Impurity Identification in Ziprasidone: Murkute, S. R., et al. "Identification of Novel Impurity of Ziprasidone."[5][6] Journal of Pharmaceutical and Biomedical Analysis, vol. 207, 2021, 114416.[6]

  • Synthesis of Benzisothiazole Piperazines: "Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole." U.S. Patent 6,111,105.

  • General Piperazine NMR Shifts: "NMR Chemical Shifts of Common Impurities." Sigma-Aldrich Technical Guides.

  • Ziprasidone Impurity Standards: "Ziprasidone EP Impurity P (1,4-Bis(benzo[d]isothiazol-3-yl)piperazine) Data Sheet." SynThink Research Chemicals.[7]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the traditional compendial HPLC method and an optimized, validated UPLC method for the analysis of Ziprasidone related substances.

Executive Summary

For pharmaceutical development scientists, the analysis of Ziprasidone hydrochloride and its related substances presents a specific challenge: the significant polarity difference between early-eluting polar degradants (e.g., Ziprasidone N-oxide) and late-eluting non-polar process impurities.[1]

Traditional compendial methods (USP/Ph. Eur.) often require two separate chromatographic systems or extended run times (>45 minutes) to resolve these species. This guide validates a Single-Run UPLC Strategy that consolidates these workflows, reducing analysis time by ~85% while maintaining resolution (


) for critical pairs.

Part 1: Technical Context & Impurity Profile[1]

Ziprasidone (ZPR) is an atypical antipsychotic with a benzisothiazolyl-piperazine structure.[2] Its impurity profile is complex due to its susceptibility to oxidative degradation and the presence of synthetic precursors.

Critical Impurities Monitored
Impurity NameCommon DesignationNatureRelative Retention (RRT)*
Ziprasidone N-oxide Related Compound BOxidative Degradant~0.27 (Early Eluter)
Chloro-impurity Related Compound CProcess Impurity~1.20 (Late Eluter)
Ziprasidone Dimer Related Compound DDegradant> 1.50 (Very Late)
Des-chloro Ziprasidone Impurity AProcess Impurity~0.75

*RRT values are approximate and dependent on the specific C8 stationary phase used.

Part 2: Method Comparison (Legacy vs. Optimized)

The following table contrasts the standard USP-aligned HPLC approach with the optimized Single-Run UPLC method.

Table 1: Chromatographic Conditions Comparison
ParameterLegacy Method (HPLC)Optimized Method (UPLC)
Objective Separation of Early & Late Impurities (Often 2 methods)Simultaneous Separation
Column L7 (C8) - Zorbax RX-C8 (250 x 4.6 mm, 5 µm)BEH C8 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.05 M KH₂PO₄ (pH 3.0)20 mM KH₂PO₄ (pH 3.0)
Mobile Phase B Acetonitrile : Methanol (Modified)Acetonitrile : Methanol (70:30)
Flow Rate 1.5 mL/min0.5 mL/min
Run Time 45 - 75 minutes10 - 12 minutes
Injection Vol. 20 µL2 µL
Detection UV @ 229 nm / 254 nmUV @ 229 nm (PDA compatible)
Performance Metrics (Validation Data)

The optimized UPLC method demonstrates superior sensitivity and efficiency.[3][4]

Validation ParameterLegacy HPLC ResultOptimized UPLC Result
Resolution (Crit. Pair) ~1.8 (Ziprasidone/Impurity B)> 2.5 (Ziprasidone/Impurity B)[5][6]
LOD (Limit of Detection) 0.3 µg/mL0.05 µg/mL
LOQ (Quantitation) 1.0 µg/mL0.15 µg/mL
Solvent Consumption ~75 mL per run~6 mL per run (Green Chemistry)

Part 3: Validated Experimental Protocol (Single-Run UPLC)

This protocol is designed for a Waters ACQUITY UPLC system or equivalent capable of handling backpressures > 6000 psi.

Reagent Preparation
  • Diluent: Methanol : Water : HCl (20 : 5 : 0.01 v/v/v).[7] Note: Acidic diluent is crucial to prevent Ziprasidone precipitation.

  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1 L of Milli-Q water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
Standard & Sample Preparation
  • Stock Standard: Prepare 1.0 mg/mL Ziprasidone HCl in Diluent.

  • Working Standard: Dilute Stock to 0.5 µg/mL (0.05% level) for impurity quantitation.

  • Sample Solution: Powder 20 tablets (or capsule contents). Transfer equivalent of 50 mg Ziprasidone into 50 mL volumetric flask. Add 35 mL Diluent, sonicate for 15 mins (maintain temp < 25°C). Dilute to volume. Centrifuge at 5000 rpm for 10 mins. Use supernatant.

Gradient Program
  • Initial: 85% Mobile Phase A / 15% Mobile Phase B

  • 0.0 - 2.0 min: Isocratic hold (to separate polar N-oxide).

  • 2.0 - 8.0 min: Linear ramp to 40% A / 60% B.

  • 8.0 - 9.0 min: Ramp to 10% A / 90% B (Flush late eluters).

  • 9.0 - 10.0 min: Return to Initial (85% A).

  • 10.0 - 12.0 min: Re-equilibration.

System Suitability Criteria
  • Tailing Factor (Ziprasidone): NMT 1.5

  • Resolution (Impurity B vs. Ziprasidone): NLT 2.0

  • RSD (Standard Replicates): NMT 5.0% (for impurities)

Part 4: Visualized Workflows

Diagram 1: Method Development Decision Logic

This decision tree helps researchers choose the correct method based on lab capabilities and sample throughput requirements.

MethodSelection Start Start: Impurity Analysis Required CheckEquip Is UPLC/UHPLC Instrumentation Available? Start->CheckEquip HPLC_Path Legacy HPLC System (< 4000 psi) CheckEquip->HPLC_Path No UPLC_Path UPLC System (> 6000 psi) CheckEquip->UPLC_Path Yes SplitMethod Execute Dual Methods: 1. Polar Impurities (Isocratic) 2. Non-polar Impurities (Gradient) HPLC_Path->SplitMethod Result_HPLC Result: 75+ min Total Run Time High Solvent Waste SplitMethod->Result_HPLC SingleMethod Execute Single-Run Protocol: BEH C8 Column + pH 3.0 Buffer UPLC_Path->SingleMethod Result_UPLC Result: 12 min Run Time High Resolution (Rs > 2.0) SingleMethod->Result_UPLC

Caption: Decision tree for selecting the optimal chromatographic strategy based on instrumentation availability.

Diagram 2: Impurity Separation Mechanism

The following diagram illustrates the separation logic, showing how the gradient profile targets specific impurity classes.

SeparationLogic Inject Injection (2 µL) Phase1 Phase 1: Isocratic (85% Aqueous) Retains Polar N-Oxides Inject->Phase1 t=0-2 min Phase2 Phase 2: Linear Gradient Elutes Ziprasidone Main Peak Phase1->Phase2 t=2-8 min Phase3 Phase 3: High Organic Flush Elutes Dimer & Chloro-Impurities Phase2->Phase3 t=8-10 min Detect Detection (UV 229nm) Phase3->Detect

Caption: Step-by-step separation mechanism correlating gradient phases to specific impurity elution.

Part 5: Causality & Troubleshooting (Expert Insights)

Why the C8 Column?

While many general methods use C18 (L1), Ziprasidone is highly lipophilic. On a C18 column, the retention time can become excessive, leading to broad peaks and lower sensitivity for late-eluting impurities. The C8 (L7) stationary phase provides adequate retention for the polar N-oxide while allowing the non-polar dimer to elute within a reasonable timeframe without requiring 100% organic solvent.

pH Criticality

The phosphate buffer is set to pH 3.0 .

  • If pH > 4.0: Ziprasidone (weak base) becomes less ionized, increasing retention drastically and causing peak tailing due to silanol interactions.

  • If pH < 2.0: Potential hydrolysis of the column stationary phase over time.

  • Recommendation: Always verify pH after adding triethylamine (if used in legacy methods) or before mixing with organic solvents.

Troubleshooting "Ghost Peaks"

In the UPLC method, "ghost peaks" appearing at the very end of the gradient (8-10 min) are often carryover from the previous injection due to the high lipophilicity of the dimer.

  • Fix: Ensure the needle wash solvent is strong (e.g., 90:10 Methanol:Water).

References

  • USP Monograph . Ziprasidone Hydrochloride: Impurities. United States Pharmacopeia.[7][8][9]

  • Waters Corporation . Transfer of USP Methods for Impurities Analysis of Ziprasidone HCl between HPLC Systems and to UPLC. Application Note.

  • Pavlovic, M., et al. (2011).[3][6] Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms. Journal of AOAC International.

  • Obradović, D., et al. (2022).[4] Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities. AKJournals.

  • Chitra, B. & Ravi, T.K. (2018).[2] Development of Validated RP-HPLC Method for the Determination of Ziprasidone Hydrochloride in Capsule Dosage Form. Indo American Journal of Pharmaceutical Sciences. [2]

Sources

Precision Control of Bis-benzothiazole Piperazine: A Comparative Guide to Meeting ICH Q3A & M7 Thresholds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Implementation Guide Audience: Senior Process Chemists, Analytical Scientists, and RA Professionals Focus: Analytical Quantitation and Process Removal Strategies

Executive Summary: The "Bis" Impurity Challenge

Bis-benzothiazole piperazine (BBP) is a common Critical Process Impurity (CPI) encountered in the synthesis of piperazine-linked APIs (e.g., antipsychotics like Ziprasidone or Lurasidone derivatives). It typically arises from the over-alkylation of piperazine with 2-chlorobenzothiazole or oxidative coupling.

While often regulated under ICH Q3A(R2) as a general organic impurity, the benzothiazole moiety triggers structural alerts for genotoxicity, frequently necessitating an ICH M7(R2) assessment.

This guide compares the "Standard Control Strategy" (HPLC-UV detection + Recrystallization) against the "Advanced Control Strategy" (UHPLC-MS/MS + Scavenger Resins). We demonstrate that while the Standard Strategy fails to meet modern low-level detection requirements (LOD < 1 ppm), the Advanced Strategy provides the necessary sensitivity and specificity to ensure compliance.

Regulatory Framework: Q3A vs. M7 Decision Logic

Before selecting an analytical method, you must determine the governing limit. Benzothiazole derivatives are often "Class 3" (Alerting Structure, unrelated to API) or "Class 4" (Alerting Structure, related to API) under ICH M7.

Figure 1: Regulatory Decision Tree

The following logic determines whether you target the Q3A limit (0.15%) or the M7 limit (ppm levels).

RegulatoryLogic Start Impurity Characterization: Bis-benzothiazole Piperazine (BBP) QSAR In Silico Assessment (Derek/Sarah) Start->QSAR Alert Structural Alert Found? QSAR->Alert Ames Ames Test (OECD 471) Alert->Ames Yes (Class 3) Q3A ICH Q3A Limit Applies (Not Mutagenic) Limit: 0.15% (for <2g dose) Alert->Q3A No Alert Mutagenic Is it Mutagenic? Ames->Mutagenic Mutagenic->Q3A Negative (Class 5) M7 ICH M7 Limit Applies (Mutagenic) Limit: TTC (1.5 µg/day) Mutagenic->M7 Positive (Class 2) Calc Calculate Concentration Limit (Assuming 1g Daily Dose) 1.5 ppm M7->Calc

Caption: Decision logic for assigning regulatory limits. Most BBP impurities test negative in Ames (Class 5), allowing default to ICH Q3A limits (0.15%), but this must be experimentally verified.

Comparative Analysis: Analytical Detection Strategies

To control BBP, you must detect it. The high aromaticity of benzothiazole suggests UV suitability, but the high molecular weight and potential for co-elution with the API make MS superior.

Performance Matrix: HPLC-UV vs. UHPLC-MS/MS
FeatureMethod A: Standard HPLC-UV Method B: Advanced UHPLC-MS/MS Verdict
Detection Principle UV Absorbance @ 254 nmElectrospray Ionization (ESI+) / MRMMethod B
Limit of Quantitation (LOQ) ~0.03% (300 ppm)~0.0001% (1 ppm)Method B is required for M7 compliance.
Specificity Low. Risk of co-elution with API or mono-alkylated intermediates.High. Mass transition specific (e.g., m/z 353 → 136).Method B eliminates false positives.
Linearity (R²) > 0.995 (Range: 0.05% - 1.0%)> 0.999 (Range: 1 ppm - 500 ppm)Method B covers trace to Q3A levels.
Throughput 25-40 min runtime (Isocratic/Gradient)5-8 min runtime (UPLC Gradient)Method B supports high-throughput screening.
Expert Insight

Why HPLC-UV Fails: While BBP has a strong chromophore, it is highly lipophilic (LogP > 4). In standard C18 Reverse Phase methods, it often elutes in the "wash" phase or co-elutes with late-eluting dimers, making accurate integration at the 0.05% reporting threshold statistically unreliable.

Experimental Protocol: Validated UHPLC-MS/MS Method

This protocol is designed to validate BBP at both ICH Q3A (0.15%) and ICH M7 (ppm) levels.

Instrument Setup
  • System: Agilent 1290 Infinity II coupled with 6470 Triple Quadrupole LC/MS.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

MS/MS Parameters (ESI Positive)
  • Precursor Ion: m/z 353.1 [M+H]+ (Assuming Bis-benzothiazole piperazine MW ~352).

  • Product Ion (Quant): m/z 136.0 (Benzothiazole cation).

  • Product Ion (Qual): m/z 163.0.

  • Collision Energy: 25 eV (Optimized).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Load
4.095Elution of BBP
5.595Wash
5.65Re-equilibration
7.05End

Remediation Strategies: Removing the Impurity

Once detected, BBP is notoriously difficult to remove due to its low solubility (similar to many APIs).

Figure 2: Purification Workflow Efficiency

Comparison of standard recrystallization vs. targeted scavenging.

Purification cluster_0 Method A: Recrystallization cluster_1 Method B: Scavenger Resin Crude Crude API (BBP: 0.8%) StepA1 Dissolve (EtOH/H2O) Crude->StepA1 StepB1 Dissolve (DCM) Crude->StepB1 StepA2 Cool to 5°C StepA1->StepA2 ResultA Final API (BBP: 0.2%) Yield: 85% StepA2->ResultA StepB2 Add Thiol-Silica (Mercapto-functionalized) StepB1->StepB2 StepB3 Filter & Evaporate StepB2->StepB3 ResultB Final API (BBP: <0.05%) Yield: 92% StepB3->ResultB

Caption: Scavenger resins (Method B) utilize specific affinity for the benzothiazole sulfur/nitrogen, offering superior clearance compared to solubility-driven crystallization.

Comparative Data: Purification Efficiency
ParameterRecrystallization (EtOH)Thiol-Silica Scavenging
Starting Impurity Level 0.80%0.80%
Final Impurity Level 0.20% (Fails Q3A)0.04% (Passes Q3A)
API Recovery (Yield) 85%92%
Mechanism Solubility DifferentialChemisorption (S-S / N-Metal affinity)
Cost per kg LowModerate

Recommendation: For BBP levels >0.5%, use Recrystallization first to debulk, followed by Scavenger Resin treatment to polish below the 0.15% threshold.

References

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006).[1]

  • ICH M7(R2) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023).

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley. (Focus on Benzothiazole alerts).
  • Klick, S., et al. (2005). "Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products". Pharmaceutical Technology.

Sources

Benchmarking System Suitability: HPLC-UV vs. UHPLC-MS/MS for Trace Benzothiazole Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazole and its derivatives are common structural alerts for genotoxicity, often originating from rubber vulcanization accelerators used in synthesis or container-closure systems. Under ICH M7 guidelines , mutagenic impurities must be controlled to levels that pose negligible carcinogenic risk—typically a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

For a drug with a maximum daily dose of 1 g, this translates to a limit of 1.5 ppm . This guide objectively compares the system suitability of standard HPLC-UV against UHPLC-MS/MS, demonstrating why UV detection often fails the "Sensitivity" criteria for regulatory compliance and how MS/MS provides the necessary robustness for trace quantification.

Regulatory Framework & The "Why"

Before defining suitability criteria, one must understand the target limits. The analytical challenge is dictated by the Acceptable Intake (AI) relative to the Maximum Daily Dose (MDD) .

ParameterGuidelineValue
TTC Limit ICH M71.5 µ g/day (Lifetime exposure)
Target Concentration (1g MDD) Calculation1.5 ppm (µg/g)
Target Concentration (100mg MDD) Calculation15 ppm (µg/g)
Required LOQ Analytical Best Practice

30% of the Limit (e.g., 0.5 ppm)

Expert Insight: While HPLC-UV is the workhorse of QC, its Limit of Quantitation (LOQ) for benzothiazoles typically hovers around 5–10 ppm. Therefore, HPLC-UV is often scientifically invalid for high-dose drugs (MDD > 100mg) because it cannot meet the required S/N > 10 at the specification limit.

Comparative Methodology

The following protocols represent optimized conditions for both techniques.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Raw material screening, high-concentration intermediates.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzothiazole

    
    ).
    
Method B: UHPLC-Triple Quadrupole MS/MS

Best for: Final API release, trace analysis (ICH M7 compliance).

  • Column: Phenyl-Hexyl (Provides unique selectivity for aromatics), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode, MRM Transition (

    
    ).
    

Critical System Suitability Criteria (SSC)

To validate the system, the following criteria must be met before sample analysis.

Sensitivity (Signal-to-Noise)

This is the "Go/No-Go" parameter for genotoxic impurities.

  • Criterion: S/N

    
     10 at the Limit of Quantitation (LOQ).
    
  • Benzothiazole Reality: In UV, achieving S/N > 10 at 1.5 ppm is difficult due to baseline noise. In MS/MS, S/N is typically > 100 at this level.

Peak Symmetry (Tailing Factor, )

Benzothiazole is a basic heterocycle (


). It interacts strongly with residual silanols on the column stationary phase, causing tailing.
  • Criterion:

    
    .
    
  • Failure Mode:

    
     indicates "secondary interactions." This compromises the integrator's ability to determine the end of the peak, affecting area precision.
    
Precision (% RSD)
  • Criterion: % RSD

    
     5.0% for 6 replicate injections at the Specification Level.
    
  • Note: For trace impurities, a wider RSD is permitted (unlike the strict < 2.0% for Assay), but MS/MS with stable internal standards (e.g., Benzothiazole-d4) should easily achieve < 3.0%.

Experimental Data: Head-to-Head Comparison

The following table summarizes typical performance data derived from validation studies of benzothiazole impurities.

ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MSVerdict
Linearity Range 5 ppm – 1000 ppm0.01 ppm – 10 ppmMS Wins
LOQ (S/N = 10) ~ 5.0 ppm~ 0.005 ppm (5 ppb)MS Wins
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Better buffering)MS Wins
Specificity High risk of co-elutionExcellent (MRM selectivity)MS Wins
Cost per Analysis Low ($)High (

$)
UV Wins
Suitability for 1g Dose FAIL (LOQ > Limit)PASS (LOQ << Limit)MS Required

Step-by-Step Protocol: Self-Validating MS/MS Workflow

This protocol is designed to be self-validating ; if the System Suitability Sample (SST) fails, the run automatically stops, preventing data loss.

Phase 1: Preparation
  • Stock Solution: Dissolve 10 mg Benzothiazole in 100 mL Methanol (100 ppm).

  • Internal Standard (IS): Prepare 10 ppm Benzothiazole-d4 in Methanol.

  • SST Standard (At Limit): Dilute Stock to 1.5 ppm (or target limit) in 50:50 Water:Methanol. Crucial: Match the diluent to the initial mobile phase to prevent "solvent effect" peak distortion.

Phase 2: The Injection Sequence
  • Blank: (50:50 Water:MeOH)

    
     Check for carryover (Must be < 10% of LOQ).
    
  • SST Standard (Inj 1-6):

    • Calculate % RSD of Area Ratio (Analyte/IS).

    • Calculate S/N ratio.[2][3]

    • Calculate Tailing Factor.[4]

  • Check Standard: Inject a standard at the LOQ (e.g., 0.5 ppm).

    • Self-Validation: S/N must be > 10. If not, the instrument sensitivity is insufficient; stop run.

Phase 3: Data Processing
  • Smoothing: Apply a Box-Car smoothing (3-5 points) if noise is high, but avoid excessive smoothing that artificially improves S/N.

  • Integration: Use "Valley-to-Valley" only if resolution is incomplete (not recommended). "Baseline-to-Baseline" is required for accurate impurity quantification.

Decision Framework & Workflow

The following diagram illustrates the logical pathway for selecting the correct method and the MS/MS workflow.

Benzothiazole_Analysis Start Start: Define Analytical Needs Calc_Limit Calculate Regulatory Limit (ICH M7: 1.5 µg / MDD) Start->Calc_Limit Check_Conc Is Target Limit < 10 ppm? Calc_Limit->Check_Conc UV_Method Select HPLC-UV Method Check_Conc->UV_Method No (>10 ppm) MS_Method Select UHPLC-MS/MS Method (MRM Mode) Check_Conc->MS_Method Yes (<10 ppm) UV_SST Run UV System Suitability (S/N check) UV_Method->UV_SST UV_Decision S/N > 10 at Limit? UV_SST->UV_Decision UV_Fail FAIL: Sensitivity Insufficient Switch to MS UV_Decision->UV_Fail No UV_Pass PASS: Proceed with UV UV_Decision->UV_Pass Yes UV_Fail->MS_Method MS_SST Run MS System Suitability (Precision & Tailing) MS_Method->MS_SST MS_Check RSD < 5% & Tf < 1.5? MS_SST->MS_Check MS_Pass PASS: Analyze Samples MS_Check->MS_Pass Yes MS_Fail FAIL: Maintenance Required (Clean Source/Change Column) MS_Check->MS_Fail No

Caption: Decision tree for selecting between HPLC-UV and UHPLC-MS/MS based on regulatory limits, including critical system suitability checkpoints.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A. [Link]

  • European Medicines Agency (EMA). (2014).[5][6] Questions and answers on the implementation of the ICH M7 guideline. [Link]

Sources

Relative Response Factor (RRF) Calculation for Ziprasidone Impurities: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes domain of antipsychotic drug development, the accurate quantification of impurities in Ziprasidone (ZPS) is not merely a compliance checkbox—it is a fundamental safety requirement. Ziprasidone, a benzisothiazolyl piperazine derivative, exhibits complex fragmentation and UV absorption profiles. This guide provides a technical deep-dive into the calculation of Relative Response Factors (RRF), contrasting the "Gold Standard" Slope Method against Single-Point Calibration and Pharmacopeial Defaults.

Key Takeaway: While Pharmacopeial defaults (USP/EP) provide a regulatory baseline, internal RRF determination via the Slope Method is the only self-validating approach to ensure mass-balance accuracy during process optimization and stability studies.

Technical Background: The Physics of Detection

Why RRF Matters for Ziprasidone

Ziprasidone Hydrochloride (ZPS HCl) is structurally complex, containing a chlorooxindole moiety and a benzisothiazole ring. These functional groups absorb UV light differently at the standard detection wavelength of 229 nm (USP method).

  • The Problem: If an impurity absorbs UV light twice as strongly as the API, a 0.05% impurity will appear as 0.10% (False Fail). Conversely, a weakly absorbing impurity might be underestimated (False Pass/Safety Risk).

  • The Solution: The RRF acts as a correction coefficient, normalizing the detector's sensitivity to the impurity relative to the API.



Pharmacopeial Landscape (USP vs. EP)

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have distinct approaches.[1]

  • USP <621>: Generally assumes an RRF of 1.0 unless specified. For Ziprasidone, specific RRFs are assigned to Chloroindolinone and Related Compound F.[2]

  • EP: Often utilizes separate chromatographic systems (System A for polar, System B for lipophilic impurities) to handle the diverse polarity, implicitly managing response differences through method specificity.

Methodology Comparison: Selecting the Right Protocol

This section objectively compares three distinct approaches to handling RRFs.

Table 1: Comparative Analysis of RRF Determination Methods
FeatureMethod A: Slope Method (Gold Standard) Method B: Single-Point Calibration Method C: Pharmacopeial Default
Principle Ratio of slopes from multi-level calibration curves.Ratio of responses at a single concentration level.[2][3]Use of published values (e.g., USP) or assumption of 1.0.
Accuracy High. Accounts for linearity and intercept bias.Medium/Low. Vulnerable to concentration-dependent non-linearity.Variable. Depends on method transferability.
Robustness High. Self-validating across the range.[4]Low. Single error propagates to all results.Medium. Valid only if chromatographic conditions match monograph exactly.
Resource Cost High (Requires impurity standards & multiple injections).Medium (Requires impurity standards).Low (No impurity standards required).
Use Case New Method Development, Stability Studies, NDA Filings.Routine QC (if validated), Quick checks.Release Testing (Compendial methods only).

Experimental Protocol: Determination of RRF via Slope Method

Objective: To experimentally determine the RRF of Ziprasidone Related Compound B (RC-B) and Chloroindolinone relative to the API.

Reagents & Equipment[5]
  • HPLC System: Waters Alliance or Agilent 1200 series with PDA/UV detector.

  • Column: L7 packing (C8/C18), e.g., Zorbax SB-C18, 4.6 mm x 15 cm, 5 µm.

  • Mobile Phase: Methanol : Phosphate Buffer pH 3.0 (40:60 v/v).[2]

  • Wavelength: 229 nm.[2]

  • Standards: Ziprasidone HCl Ref Std, Chloroindolinone Ref Std, RC-B Ref Std.

Step-by-Step Workflow

Step 1: Preparation of Stock Solutions

  • Prepare a stock solution of Ziprasidone (API) at 1000 µg/mL in Diluent (Methanol/Water).

  • Prepare separate stock solutions for each impurity at 1000 µg/mL.

Step 2: Linearity Levels Preparation

  • Prepare a series of 5-7 concentrations for both the API and the Impurities.

  • Range: From LOQ (Limit of Quantitation) up to 150% of the specification limit.

    • Example: If Spec is 0.5%, target range 0.05% to 0.75%.

    • Note: Since API response is high, dilute API to match the impurity concentration range (e.g., 0.5 µg/mL to 10 µg/mL) to ensure the detector is in the same linear range for both.

Step 3: Data Acquisition

  • Inject each solution in triplicate.

  • Record the Peak Area for every injection.

Step 4: Calculation

  • Plot Concentration (x-axis) vs. Average Area (y-axis) for API and Impurity.

  • Perform Linear Regression (

    
    ) to obtain the Slope (
    
    
    
    )
    .
  • Calculate RRF using the formula:



Visualization of Workflow

RRF_Workflow Start Start: RRF Determination PrepStock Prepare Stock Solutions (API & Impurities) Start->PrepStock Dilution Prepare Linearity Series (LOQ to 150% Spec Limit) PrepStock->Dilution Injection HPLC Injection (Triplicate per Level) Dilution->Injection DataAcq Acquire Peak Areas Injection->DataAcq Regression Linear Regression (Calculate Slopes m_imp, m_api) DataAcq->Regression Calc Calculate RRF = m_imp / m_api Regression->Calc Validation Verify Linearity (R² > 0.99) Calc->Validation End Final RRF Value Validation->End

Figure 1: Step-by-step workflow for determining Relative Response Factor using the Slope Method.

Data Presentation & Analysis

Established RRF Values (USP Reference)

The following values are established in the USP Monograph for Ziprasidone Hydrochloride. Note that for impurities without a listed RRF, a value of 1.0 is applied.[5]

Impurity NameUSP RRF ValueLimit (NMT %)
Chloroindolinone0.47 0.15%
Ziprasidone Related Compound F0.83 0.20%
Related Compound A1.0 (Assumed)0.10%
Related Compound B1.0 (Assumed)0.20%
Unspecified Impurities1.0 (Assumed)0.10%

Source: USP Monograph Ziprasidone Hydrochloride [1].[3][6]

Experimental Data Example (Hypothetical)

To illustrate the Slope Method calculation, consider the following experimental data generated during method validation.

Table 2: Slope Calculation Data

Concentration (µg/mL)API Peak Area (mAUs)Chloroindolinone Area (mAUs)
0.515,0007,050
1.030,10014,200
2.059,90028,100
5.0150,50070,800
Slope (m) 30,100 14,150
Correlation (R²) 0.99990.9998

Calculation:



Interpretation: The experimental result (0.47) matches the USP value perfectly. This confirms the method is performing correctly. If the experimental RRF deviated significantly (e.g., 0.60), it would indicate a method transfer issue (e.g., different detector response time or mobile phase pH shift).

Decision Framework: When to Calculate vs. When to Adopt

Not every impurity requires a custom RRF calculation. Use this decision tree to optimize laboratory resources.

Decision_Tree Start Impurity Identified IsCompendial Is it a USP/EP Specified Impurity? Start->IsCompendial UseMonograph Use Monograph RRF IsCompendial->UseMonograph Yes IsStandardAvail Is Reference Standard Available? IsCompendial->IsStandardAvail No PerformSlope Perform Slope Method (Method Validation) IsStandardAvail->PerformSlope Yes IsStructureKnown Is Structure Known? IsStandardAvail->IsStructureKnown No UseSurrogate Use Surrogate Standard (Similar Chromophore) IsStructureKnown->UseSurrogate Yes AssumeOne Assume RRF = 1.0 (Worst Case) IsStructureKnown->AssumeOne No

Figure 2: Decision matrix for selecting the appropriate quantification strategy.

Conclusion & Recommendations

For researchers working with Ziprasidone, the Relative Response Factor is a critical variable that directly impacts the reported safety profile of the drug.

  • Adhere to USP for Release: For routine release testing of compendial Ziprasidone HCl, utilize the established RRFs (0.47 for Chloroindolinone, 0.83 for RC-F).

  • Validate for New Methods: If developing a UPLC method or altering the mobile phase pH, you must re-determine RRFs using the Slope Method. RRFs are not universal constants; they are method-dependent.

  • Watch the "1.0" Trap: Do not blindly assume RRF=1.0 for new process impurities. A low-response impurity (e.g., RRF 0.2) calculated as 1.0 will be under-reported by a factor of 5, potentially masking a toxicological risk.

References

  • United States Pharmacopeia (USP). Ziprasidone Hydrochloride Monograph. USP-NF. Available at: [Link]

  • European Pharmacopoeia (Ph.[7][8] Eur.). Chromatographic Separation Techniques (2.2.46). EDQM. Available at: [Link]

  • Separation Science. Relative Response Factor: Accurate Quantification in Chromatography. Available at: [Link]

  • Chromatography Forum. Response Factor and Relative Response Factor Discussion. Available at: [Link]

  • MDPI. Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Available at: [Link]

Sources

Safety Operating Guide

N,N'-Bis-(benzothiazol-3-yl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

From the Desk of the Senior Application Scientist: Proper disposal of N,N'-Bis-(benzothiazol-3-yl)piperazine is not merely a regulatory checkbox; it is an environmental imperative. As a benzothiazole derivative, this compound belongs to a class of chemicals increasingly recognized as "emerging contaminants" due to their persistence in wastewater and high toxicity to aquatic life.[1]

Standard municipal water treatment systems are often incapable of fully degrading benzothiazole moieties. Therefore, under no circumstances should this compound or its residues be discharged into sink drains. The only validated disposal route is high-temperature incineration via a licensed hazardous waste contractor.[2][1]

Hazard Profile & Decision Matrix

Before initiating disposal, you must classify the waste state.[1] This compound presents dual risks: Acute Toxicity (Oral/Dermal/Inhalation) and Chronic Aquatic Toxicity .[2][1]

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.[2][1]Double-gloving (Nitrile) and N95/P100 respiratory protection are mandatory during waste transfer.[2][1]
Environmental H410 (Class Inferred)Very toxic to aquatic life with long-lasting effects.[2][1]Zero-discharge policy. All rinsates must be collected.
Reactivity --Stable solid; emits SOx/NOx upon combustion.[1]Segregate from strong oxidizers (e.g., nitric acid, permanganates) to prevent uncontrolled reactions.[1]
Disposal Decision Flowchart

The following logic gate determines the correct waste stream for your sample.

Disposal_Matrix Start Waste Identification: N,N'-Bis-(benzothiazol-3-yl)piperazine State Physical State? Start->State Solid Pure Solid / Powder State->Solid Bulk Powder Liquid Dissolved in Solvent State->Liquid Solution Trace Trace Residue (Glassware/Gloves) State->Trace Contaminated Items Action_Solid Stream A: Solid Hazardous Waste (Incineration) Solid->Action_Solid Check_Solvent Solvent Type? Liquid->Check_Solvent Action_Trace Stream C: Dry Solid Biohazard/Chem Waste (Double Bagged) Trace->Action_Trace Action_Liquid Stream B: Organic Solvent Waste (Halogen-Free vs. Halogenated) Check_Solvent->Action_Liquid DMSO/Methanol/DCM

Figure 1: Decision matrix for segregating benzothiazole-piperazine waste streams. Note that "Trace" refers to contaminated disposables, not rinse water.[2]

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Bulk Substance)

Applicability: Expired reagents, synthesis byproducts, or excess dry powder.[2][1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Transfer:

    • Working inside a chemical fume hood, transfer the solid into the container.[1]

    • Do not generate dust.[1][3][4] If the powder is fine, dampen slightly with an inert solvent (e.g., mineral oil) only if necessary to suppress dust, though dry containment is preferred for incineration efficiency.[1]

  • Labeling:

    • Apply a hazardous waste label.[1]

    • Constituents: Write "N,N'-Bis-(benzothiazol-3-yl)piperazine".

    • Hazard Checkboxes: Check "Toxic" and "Environmental Hazard".[1]

  • Secondary Containment: Place the sealed jar inside a clear zip-lock bag to prevent contamination of the outer container surface.

Protocol B: Liquid Waste (Solutions & Rinsates)

Applicability: Reaction mixtures, HPLC effluents, and cleaning rinsates.[2][1]

  • Solvent Compatibility: Determine the primary solvent.[1]

    • Non-Halogenated: (e.g., Methanol, DMSO, Acetone).[1]

    • Halogenated:[2][1] (e.g., Dichloromethane, Chloroform).[1]

  • Segregation: Pour into the appropriate 20L carboy (Jerrycan).

    • Critical Step: Do not mix with acidic aqueous waste streams if the solution contains strong bases, though this piperazine derivative is generally stable.[1]

  • Rinsate Collection:

    • When cleaning glassware used with this compound, the first three rinses (using acetone or ethanol) must be collected into the liquid waste container.

    • Only after the triple-rinse procedure can the glassware be washed in a sink.[2]

Protocol C: Spill Response (Dry)

Applicability: Accidental benchtop spills.[2]

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1][5]

  • PPE: Don Nitrile gloves (double layer), lab coat, and safety goggles.[1] Wear an N95 mask if dust is visible.

  • Containment: Cover the spill with a dry absorbent pad or paper towels to prevent dispersion.[1]

  • Cleanup:

    • Do not use a broom. [2]

    • Scoop the material using a plastic dustpan or stiff paper.

    • Wipe the surface with a solvent-dampened pad (Ethanol/Acetone).[2]

  • Disposal: Place all cleanup materials (pads, gloves, scoop) into a heavy-duty plastic bag, seal it, and place it in the Solid Hazardous Waste drum.

Scientific Rationale & Mechanism

Why Incineration? Benzothiazole rings are heterocyclic aromatic compounds.[1] While the piperazine bridge is susceptible to oxidative cleavage, the benzothiazole moieties are remarkably stable against hydrolysis and bacterial degradation in anaerobic conditions found in sewage pipes.[1]

  • Mechanism: High-temperature incineration (>1000°C) in a rotary kiln ensures the complete mineralization of the molecule into

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .[2][1]
  • Scrubbing: Commercial incinerators are equipped with scrubbers to capture the sulfur and nitrogen oxides, preventing acid rain precursors from entering the atmosphere.[1]

The "Leaching" Risk Research indicates that benzothiazole derivatives can leach from landfills into groundwater.[1] By strictly segregating this waste for incineration, we prevent the formation of leachate plumes that could contaminate local water tables.

Emergency Contacts & Handover

When handing over waste to your Environmental Health & Safety (EHS) officer or external contractor (e.g., Veolia, Clean Harbors, Triumvirate), provide the following data to ensure correct coding:

  • Waste Profile: Organic Solid/Liquid, Toxic.[1]

  • RCRA Code (USA): Not specifically listed (P or U list), so it defaults to D001 (Ignitable, if in solvent) or generic Toxic waste depending on state regulations.[2][1]

  • UN ID (Transport): Use UN 3077 (Environmentally hazardous substance, solid, n.o.s.) for bulk solids.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57375921, 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole.[2][1] Retrieved February 21, 2026 from [Link][2][1]

  • Liao, C., et al. (2018). Occurrence and fate of benzothiazoles and benzotriazoles in wastewater treatment plants.[1] Science of the Total Environment.[1][6] (Demonstrates persistence of benzothiazole moieties).

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[1] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Substance Information: Benzothiazole derivatives.[1] (General hazard classification for aquatic toxicity H410).[2][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.